molecular formula C25H20ClF3N4O3 B8332392 Friluglanstat

Friluglanstat

Cat. No.: B8332392
M. Wt: 516.9 g/mol
InChI Key: ZPONWJXTHMDOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Friluglanstat is a useful research compound. Its molecular formula is C25H20ClF3N4O3 and its molecular weight is 516.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H20ClF3N4O3

Molecular Weight

516.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C25H20ClF3N4O3/c1-13-18(26)8-5-9-19(13)32-24(35)16-10-14(11-20-22(16)33-21(31-20)12-36-2)30-23(34)15-6-3-4-7-17(15)25(27,28)29/h3-11H,12H2,1-2H3,(H,30,34)(H,31,33)(H,32,35)

InChI Key

ZPONWJXTHMDOSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)NC(=N3)COC

Origin of Product

United States

Foundational & Exploratory

Friluglanstat (NS-580): A Deep Dive into the Selective mPGES-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friluglanstat (NS-580) is an orally bioavailable, selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme critically involved in the inflammatory cascade. By targeting the terminal step in the production of prostaglandin E2 (PGE2), this compound represents a promising therapeutic agent for a range of inflammatory conditions, potentially offering a more targeted approach with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the mechanism of action, preclinical rationale, and clinical development status of this compound. While specific quantitative data from preclinical and clinical studies are not yet publicly available, this document will detail the established signaling pathways and the general experimental methodologies used to characterize selective mPGES-1 inhibitors.

Introduction: The Rationale for Targeting mPGES-1

Prostaglandin E2 (PGE2) is a key lipid mediator that plays a central role in inflammation, pain, fever, and various other physiological and pathological processes. The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid to prostaglandin H2 (PGH2), which is subsequently isomerized to PGE2 by prostaglandin E synthases.

There are three known PGE synthases: cytosolic PGES (cPGES), mPGES-2, and mPGES-1. While cPGES and mPGES-2 are constitutively expressed, microsomal prostaglandin E synthase-1 (mPGES-1) is inducibly expressed in response to pro-inflammatory stimuli. This inducible nature makes mPGES-1 a highly attractive therapeutic target. Unlike NSAIDs, which non-selectively inhibit COX enzymes and thereby block the production of multiple prostanoids (some of which have protective functions), a selective mPGES-1 inhibitor like this compound can specifically suppress the elevated PGE2 production associated with inflammation without affecting the synthesis of other important prostaglandins. This targeted approach holds the potential to reduce the gastrointestinal and cardiovascular side effects commonly associated with NSAID therapy.

Mechanism of Action of this compound (NS-580)

This compound acts as a potent and selective inhibitor of the mPGES-1 enzyme. By binding to the enzyme, it blocks the conversion of PGH2 to PGE2, thereby reducing the localized overproduction of this pro-inflammatory mediator.

Below is a diagram illustrating the prostaglandin E2 synthesis pathway and the specific point of intervention for this compound.

PGE2_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other_Prostanoids Other Synthases Inflammation_Pain_Fever Inflammation Pain Fever PGE2->Inflammation_Pain_Fever PLA2 Phospholipase A2 (PLA2) COX1_2 COX-1 / COX-2 mPGES1 mPGES-1 Other_Synthases Other Synthases This compound This compound (NS-580) This compound->mPGES1 Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Recombinant_Enzyme Recombinant Human mPGES-1 Enzyme Incubation Incubate Enzyme, Substrate, and Test Compound Recombinant_Enzyme->Incubation Substrate Prostaglandin H2 (PGH2) Substrate->Incubation Test_Compound This compound (Varying Concentrations) Test_Compound->Incubation Reaction_Stop Stop Reaction (e.g., with SnCl2) Incubation->Reaction_Stop Quantification Quantify PGE2 Production (e.g., LC-MS/MS or ELISA) Reaction_Stop->Quantification IC50_Calculation Calculate IC50 Value Quantification->IC50_Calculation Animal_Model_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_evaluation Evaluation Animal_Selection Select Appropriate Animal Model (e.g., Rat, Mouse) Disease_Induction Induce Disease State (e.g., Endometriosis Implantation, Carrageenan Injection) Animal_Selection->Disease_Induction Drug_Administration Administer this compound (Oral Gavage) Disease_Induction->Drug_Administration Endpoint_Measurement Measure Efficacy Endpoints (e.g., Lesion Size, Pain Behavior) Drug_Administration->Endpoint_Measurement Control_Groups Include Vehicle and Positive Control Groups Control_Groups->Drug_Administration Safety_Assessment Assess Safety and Tolerability Endpoint_Measurement->Safety_Assessment

The Vicious Cycle of Inflammation: Prostaglandin E2's Role in Endometriosis and the Promise of Friluglanstat

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Endometriosis, a chronic inflammatory disease affecting millions of women worldwide, is characterized by the growth of endometrial-like tissue outside the uterus. This ectopic tissue growth is driven by a complex interplay of hormonal and inflammatory factors, with Prostaglandin E2 (PGE2) emerging as a central mediator of the disease's debilitating symptoms, including chronic pelvic pain and infertility. This technical guide delves into the intricate role of PGE2 in the pathophysiology of endometriosis, exploring its synthesis, signaling pathways, and downstream effects that contribute to the establishment and progression of endometriotic lesions. Furthermore, this guide examines the therapeutic potential of Friluglanstat, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), as a novel, non-hormonal treatment strategy for endometriosis. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and research pathways, this document aims to provide a comprehensive resource for professionals in the field of endometriosis research and drug development.

The Central Role of Prostaglandin E2 in Endometriosis Pathophysiology

Prostaglandin E2 (PGE2), a bioactive lipid mediator, is found in significantly elevated concentrations in the peritoneal fluid of women with endometriosis.[1][2][3][4] This localized increase in PGE2 is not merely a biomarker but a key driver of the disease, orchestrating a vicious cycle of inflammation, estrogen production, and lesion survival.

PGE2 Synthesis in Endometriotic Lesions

The production of PGE2 is catalyzed by a series of enzymatic reactions. The primary pathway involves the liberation of arachidonic acid from the cell membrane by phospholipase A2. Cyclooxygenase-2 (COX-2), an enzyme overexpressed in endometriotic tissue, then converts arachidonic acid to prostaglandin H2 (PGH2). Finally, microsomal prostaglandin E synthase-1 (mPGES-1), which is also upregulated in endometriotic lesions, catalyzes the isomerization of PGH2 to PGE2.[5][6][7] This elevated expression of COX-2 and mPGES-1 in ectopic endometrial cells and surrounding immune cells, such as macrophages, leads to the sustained overproduction of PGE2 within the peritoneal cavity.[3]

PGE2 Signaling and its Downstream Effects

PGE2 exerts its diverse biological effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4. In the context of endometriosis, the EP2 and EP4 receptors are of particular interest as they are highly expressed in endometriotic lesions and mediate many of the pro-endometriotic effects of PGE2.[5][8][9][10][11]

Activation of EP2 and EP4 receptors triggers a cascade of intracellular signaling events that promote:

  • Inflammation: PGE2 stimulates the production of pro-inflammatory cytokines and chemokines, further recruiting immune cells to the endometriotic lesions and perpetuating the inflammatory state.[5][12]

  • Estrogen Production: A critical and self-sustaining feedback loop exists where PGE2 upregulates the expression of aromatase, the key enzyme responsible for estrogen synthesis within the endometriotic lesions themselves. This locally produced estrogen, in turn, stimulates further PGE2 production by increasing COX-2 expression.[5]

  • Cell Proliferation and Survival: The PGE2-EP2/EP4 signaling axis activates pathways such as ERK1/2 and AKT, which promote the proliferation and inhibit the apoptosis (programmed cell death) of endometriotic stromal and epithelial cells.[8]

  • Angiogenesis: PGE2 promotes the formation of new blood vessels by stimulating the production of vascular endothelial growth factor (VEGF), providing the necessary blood supply for the growth and survival of ectopic lesions.[6]

  • Pain: PGE2 directly sensitizes nerve endings, contributing to the chronic pelvic pain experienced by many women with endometriosis.

This compound: A Targeted Approach to Inhibiting PGE2 Synthesis

Given the central role of PGE2 in endometriosis, targeting its synthesis is a logical therapeutic strategy. This compound (formerly NS-580) is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[13] By specifically blocking the final step in PGE2 synthesis, this compound aims to reduce the pathological overproduction of PGE2 in endometriotic lesions without affecting the production of other prostaglandins that may have protective physiological roles. This targeted approach offers a potential advantage over non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit COX enzymes and can be associated with gastrointestinal and cardiovascular side effects.

Mechanism of Action

This compound acts as a competitive inhibitor of mPGES-1, binding to the enzyme and preventing it from converting PGH2 to PGE2. This selective inhibition is expected to decrease the concentration of PGE2 in the peritoneal fluid and within the endometriotic lesions, thereby disrupting the pro-inflammatory and estrogen-producing feedback loops that drive the disease.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on PGE2 levels in endometriosis and the expression of its receptors.

Table 1: Peritoneal Fluid Prostaglandin E2 Concentrations in Women with and without Endometriosis

StudyPatient Group (n)Control Group (n)PGE2 Concentration (Endometriosis)PGE2 Concentration (Control)p-value
Rock et al. (1984)16101.43 ± 0.72 ng/mL0.79 ± 0.26 ng/mL> 0.05
Badawy et al. (1984)Data not specifiedData not specifiedSignificantly higher-< 0.05
Wu et al. (2005)36301987 ± 532 ng/L386 ± 215 ng/L< 0.05
Wu et al. (2005) - Severe vs. Mild--2221 ± 1352 ng/L (Severe)1694 ± 381 ng/L (Mild)< 0.01
Wu et al. (2005) - Serum Levels36303787 ± 514 ng/L129 ± 97 ng/L< 0.01

Table 2: Expression of PGE2 Receptors in Endometriotic Tissue

ReceptorExpression in Ectopic vs. Eutopic EndometriumKey FindingsReference
EP2 Higher in ectopic tissue- Significantly higher mRNA expression in macrophages from endometriosis patients.- Expressed in epithelial and stromal cells of endometriotic lesions.--INVALID-LINK--, --INVALID-LINK--
EP4 Higher in ectopic tissue- Significantly higher mRNA expression in late proliferative phase endometrium.- Abundantly expressed in both epithelial and stromal cells of endometriotic lesions.--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

Measurement of PGE2 in Peritoneal Fluid by ELISA

This protocol provides a general framework for the quantitative determination of PGE2 in human peritoneal fluid using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Specific details may vary depending on the commercial kit used.

Materials:

  • Peritoneal fluid samples collected during laparoscopy.

  • Commercially available PGE2 ELISA kit (e.g., from R&D Systems, Cayman Chemical, or Abcam).

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Pipettes and tips.

  • Wash buffer, substrate solution, and stop solution (typically provided in the ELISA kit).

  • Standard diluent (typically provided in the ELISA kit).

Procedure:

  • Sample Preparation:

    • Centrifuge peritoneal fluid at 1000 x g for 15 minutes at 4°C to remove cellular debris.

    • Collect the supernatant and store at -80°C until use.

    • Prior to the assay, thaw the samples on ice and perform any necessary dilutions with the provided standard diluent to ensure the PGE2 concentration falls within the standard curve range of the kit.

  • Assay Procedure (based on a typical competitive ELISA format):

    • Bring all reagents and samples to room temperature.

    • Add a specific volume of standard, control, or sample to the appropriate wells of the microplate pre-coated with a capture antibody.

    • Add a fixed amount of horseradish peroxidase (HRP)-conjugated PGE2 to each well. This will compete with the PGE2 in the sample for binding to the capture antibody.

    • Incubate the plate for the time and temperature specified in the kit instructions (e.g., 2 hours at room temperature on a shaker).

    • Wash the plate several times with wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

    • Add the stop solution to each well to terminate the reaction.

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of PGE2 in the samples by interpolating their absorbance values from the standard curve.

    • Correct for any dilution factors used during sample preparation.

Surgical Induction of Endometriosis in a Rat Model

This protocol describes a common method for inducing endometriosis in female rats through autologous uterine tissue transplantation.

Materials:

  • Adult female Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical instruments (scissors, forceps, needle holders).

  • Suture material (e.g., 4-0 silk or nylon).

  • Sterile saline solution.

  • Antibiotics and analgesics for post-operative care.

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an approved protocol.

    • Shave the abdominal area and sterilize the skin with an antiseptic solution.

    • Make a midline laparotomy incision to expose the abdominal cavity.

  • Uterine Horn Resection:

    • Gently locate the uterine horns.

    • Ligate the blood vessels supplying one uterine horn.

    • Excise a segment of the ligated uterine horn (approximately 1-2 cm in length).

    • Place the excised uterine tissue in a sterile petri dish containing sterile saline.

  • Endometrial Tissue Implantation:

    • Open the excised uterine segment longitudinally to expose the endometrium.

    • Cut the tissue into small fragments (e.g., 2x2 mm).

    • Select implantation sites on the peritoneal wall or the intestinal mesentery.

    • Suture the endometrial fragments to the chosen sites with the endometrial side facing the peritoneal cavity. Typically, 2-4 implants are sutured per animal.

  • Closure and Post-operative Care:

    • Close the abdominal wall and skin in layers using appropriate suture material.

    • Administer analgesics and antibiotics as per veterinary guidelines to manage pain and prevent infection.

    • Monitor the animals closely during recovery.

  • Lesion Development and Evaluation:

    • Allow the endometriotic lesions to develop for a period of 2-4 weeks.

    • At the end of the study period, euthanize the animals and perform a second laparotomy to excise and measure the size (length, width, and weight) of the developed lesions.

    • The excised lesions can be further processed for histological analysis to confirm the presence of endometrial glands and stroma, or for molecular analysis (e.g., qPCR, Western blotting) to assess the expression of relevant markers.

Visualizing the Core Concepts

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of PGE2 in endometriosis and a typical workflow for the preclinical evaluation of a novel therapeutic agent like this compound.

PGE2_Signaling_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 PGH2 COX2->PGH2 mPGES1 mPGES-1 (Target of this compound) PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 EP2_EP4 EP2 / EP4 Receptors PGE2->EP2_EP4 Pain Pain PGE2->Pain AC Adenylate Cyclase EP2_EP4->AC Gs Inflammation Inflammation (Cytokine Release) EP2_EP4->Inflammation Proliferation Cell Proliferation & Survival EP2_EP4->Proliferation Angiogenesis Angiogenesis (VEGF) EP2_EP4->Angiogenesis cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Aromatase Aromatase Expression CREB->Aromatase Estrogen Estrogen Synthesis Aromatase->Estrogen Estrogen->COX2 + This compound This compound This compound->mPGES1

Caption: PGE2 Signaling Pathway in Endometriosis.

Preclinical_Evaluation_Workflow start Hypothesis: mPGES-1 inhibition reduces endometriosis in_vitro In Vitro Studies - Enzyme inhibition assays (mPGES-1) - Cell viability and proliferation assays (endometriotic cells) - PGE2 production measurement start->in_vitro animal_model Animal Model of Endometriosis (e.g., Rat or Mouse) in_vitro->animal_model treatment Treatment Groups: - Vehicle Control - this compound (multiple doses) animal_model->treatment toxicology Toxicology Studies animal_model->toxicology evaluation Efficacy Evaluation: - Lesion size and weight measurement - Histological analysis of lesions - Measurement of PGE2 in peritoneal fluid - Assessment of pain-related behaviors treatment->evaluation pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis treatment->pk_pd decision Go/No-Go Decision for Clinical Development evaluation->decision pk_pd->decision toxicology->decision

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion and Future Directions

The evidence strongly implicates PGE2 as a pivotal player in the complex pathophysiology of endometriosis. Its multifaceted roles in promoting inflammation, estrogen synthesis, cell survival, angiogenesis, and pain make it an attractive target for therapeutic intervention. This compound, as a selective mPGES-1 inhibitor, represents a promising, non-hormonal approach to treating endometriosis by directly targeting the overproduction of PGE2. Preclinical data for mPGES-1 inhibitors are encouraging, and ongoing clinical trials with drugs like vipoglanstat (a similar mPGES-1 inhibitor for which a Phase 2 trial has been approved) will be crucial in determining the efficacy and safety of this drug class in patients.[14][15]

Future research should continue to focus on:

  • Elucidating the precise downstream signaling pathways of EP2 and EP4 receptors in different cell types within the endometriotic lesion microenvironment.

  • Identifying biomarkers that can predict which patients are most likely to respond to mPGES-1 inhibitors.

  • Investigating the long-term safety and efficacy of this compound and other mPGES-1 inhibitors in well-designed clinical trials.

  • Exploring the potential of combination therapies that target both the PGE2 pathway and other key drivers of endometriosis.

By advancing our understanding of the molecular mechanisms underlying endometriosis and developing targeted therapies like this compound, we can move closer to providing more effective and better-tolerated treatment options for the millions of women affected by this debilitating disease.

References

Friluglanstat: A Technical Deep Dive into a Novel mPGES-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friluglanstat, also known as NS-580, is a potent and selective small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). As a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2), mPGES-1 represents a promising therapeutic target for a variety of inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available data on the biological activity of this compound. It is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of selective mPGES-1 inhibition.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C₂₅H₂₀ClF₃N₄O₃.[1] Its systematic IUPAC name is N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide. The structural integrity and key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₅H₂₀ClF₃N₄O₃[1]
Molecular Weight 516.9 g/mol [1]
IUPAC Name N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide
SMILES Cc1c(cccc1NC(=O)c2cc(cc3c2[nH]c(COC)n3)NC(=O)c4ccccc4C(F)(F)F)Cl[1]
InChI Key ZPONWJXTHMDOSV-UHFFFAOYSA-N[1]
CAS Number 1422203-86-8
Synonyms NS-580[2]

Mechanism of Action: Targeting the Pro-Inflammatory Cascade

This compound exerts its anti-inflammatory effects by selectively inhibiting the enzyme microsomal prostaglandin E synthase-1 (mPGES-1).[2][3] mPGES-1 is a terminal synthase in the arachidonic acid cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[4] PGE2 is a potent pro-inflammatory mediator involved in pain, fever, and swelling.

The signaling pathway is initiated by inflammatory stimuli, which lead to the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid to PGH2. Subsequently, mPGES-1 converts PGH2 to PGE2, which then binds to its receptors (EP1-4) on target cells, eliciting a range of inflammatory responses. By inhibiting mPGES-1, this compound effectively blocks the production of PGE2 at a critical downstream step in the inflammatory pathway. This targeted approach is hypothesized to offer a more favorable safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) which non-selectively inhibit COX enzymes, thereby affecting the production of other prostaglandins with important physiological functions.

This compound Mechanism of Action Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Other_Prostaglandins Other Prostaglandins (e.g., PGI2, TXA2) PGH2->Other_Prostaglandins PGE2 PGE2 mPGES1->PGE2 This compound This compound This compound->mPGES1 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors Inflammation Inflammation (Pain, Fever, Swelling) EP_Receptors->Inflammation Physiological_Functions Physiological Functions Other_Prostaglandins->Physiological_Functions

This compound's inhibition of mPGES-1 in the prostaglandin synthesis pathway.

Biological Activity and Therapeutic Potential

This compound is currently under investigation for its therapeutic potential in treating endometriosis and chronic prostatitis/chronic pelvic pain syndrome. Early studies have suggested that by reducing PGE2 production, this compound may alleviate pain and potentially slow the progression of endometriotic lesions.

While specific quantitative data on the in vitro and in vivo activity of this compound are not widely published in peer-reviewed literature, its classification as a selective mPGES-1 inhibitor points towards a potent inhibitory capacity.

Experimental Protocols

General mPGES-1 Inhibition Assay Workflow

A common method to determine the inhibitory activity of a compound against mPGES-1 involves a cell-free enzyme assay. This assay typically measures the production of PGE2 from its precursor, PGH2, in the presence and absence of the test compound.

mPGES-1 Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant mPGES-1 - PGH2 (substrate) - this compound (inhibitor) - Reaction Buffer Start->Prepare_Reagents Incubate Incubate mPGES-1 with varying concentrations of this compound Prepare_Reagents->Incubate Add_Substrate Add PGH2 to initiate the reaction Incubate->Add_Substrate Stop_Reaction Stop the reaction (e.g., with a quenching agent) Add_Substrate->Stop_Reaction Quantify_PGE2 Quantify PGE2 production (e.g., using ELISA or LC-MS/MS) Stop_Reaction->Quantify_PGE2 Calculate_IC50 Calculate IC50 value Quantify_PGE2->Calculate_IC50 End End Calculate_IC50->End

A generalized workflow for an in vitro mPGES-1 inhibition assay.

Synthesis

The synthesis of this compound is described in patent literature, specifically as "example 11" in patent US9216968B2. While the full, detailed protocol from the patent is not reproduced here, the synthesis generally involves a multi-step process culminating in the formation of the final benzimidazole carboxamide structure. Researchers interested in the specific synthetic route should refer to the aforementioned patent for complete details.

Future Directions

This compound holds significant promise as a targeted anti-inflammatory agent. Further research is needed to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy and safety in clinical settings. The publication of quantitative data from ongoing and future preclinical and clinical studies will be crucial in determining the therapeutic value of this compound for the treatment of endometriosis, chronic prostatitis/chronic pelvic pain syndrome, and potentially other inflammatory disorders.

Conclusion

This compound is a selective mPGES-1 inhibitor with a well-defined chemical structure and a clear mechanism of action. Its ability to specifically target the production of the pro-inflammatory mediator PGE2 makes it an attractive candidate for further investigation as a novel therapeutic agent. This technical guide has summarized the currently available information on this compound, providing a foundation for researchers and drug developers to build upon as more data becomes available.

References

Friluglanstat: A Technical Guide to Target Validation of mPGES-1 in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory diseases represent a significant burden on global health, necessitating the development of novel therapeutic agents with targeted mechanisms of action. This technical guide delves into the target validation of microsomal prostaglandin E synthase-1 (mPGES-1), a pivotal enzyme in the inflammatory cascade, and the therapeutic potential of its inhibitor, friluglanstat. By specifically targeting mPGES-1, this compound offers a promising approach to mitigating inflammation while potentially sparing the homeostatic functions mediated by other prostanoids. This document provides an in-depth analysis of the underlying biology, experimental validation, and quantitative data supporting the development of mPGES-1 inhibitors for inflammatory conditions.

Introduction: The Role of mPGES-1 in Inflammation

Prostaglandins are lipid autacoids derived from arachidonic acid that play a crucial role in both homeostatic functions and pathological processes, including inflammation[1]. The synthesis of prostaglandins is initiated by the action of cyclooxygenase (COX) enzymes, which convert arachidonic acid to prostaglandin H2 (PGH2)[2]. PGH2 is then further metabolized by various terminal synthases to produce different prostaglandins, each with distinct biological activities.

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase that specifically catalyzes the conversion of PGH2 to prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, contributing to the classic signs of inflammation such as vasodilation, increased vascular permeability, edema, and pain[1][2]. Notably, mPGES-1 is often upregulated at sites of inflammation, making it an attractive therapeutic target for anti-inflammatory drugs[3]. Unlike the constitutively expressed COX-1 enzyme, which is involved in physiological functions, mPGES-1 is inducible by pro-inflammatory stimuli, similar to COX-2[3]. Therefore, inhibiting mPGES-1 presents an opportunity to selectively block the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that may have protective roles.

This compound: A Selective mPGES-1 Inhibitor

This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) with demonstrated anti-inflammatory activity.[4][5] By targeting mPGES-1, this compound effectively reduces the production of prostaglandin E2 (PGE2), a key mediator in the inflammatory cascade. The INN stem '-glanstat' in its name signifies its role as a prostaglandin synthase inhibitor.[4] This targeted approach aims to provide anti-inflammatory effects while minimizing the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes.[2]

Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically binding to and inhibiting the enzymatic activity of mPGES-1. This prevents the conversion of PGH2 to PGE2, thereby reducing the localized concentration of this pro-inflammatory prostaglandin.

cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 mPGES1 mPGES-1 (Inducible) PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation (Pain, Swelling, Fever) PGE2->Inflammation This compound This compound This compound->mPGES1

Figure 1: Mechanism of action of this compound.

Target Validation of mPGES-1 in Inflammatory Diseases

The validation of mPGES-1 as a therapeutic target for inflammatory diseases involves a multi-faceted approach, encompassing genetic, preclinical, and clinical evidence.

Preclinical Evidence

Preclinical studies have been instrumental in establishing the role of mPGES-1 in inflammation. Animal models of various inflammatory conditions, such as arthritis and pain, have demonstrated that genetic deletion or pharmacological inhibition of mPGES-1 leads to a significant reduction in inflammatory symptoms. These studies provide a strong rationale for the therapeutic potential of mPGES-1 inhibitors.

Clinical Evidence

While clinical trial data specifically for this compound is not yet widely published, the development of other mPGES-1 inhibitors, such as vipoglanstat, provides valuable insights into the clinical potential of this drug class. Gesynta Pharma has received approval for a Phase 2 clinical trial of vipoglanstat for endometriosis, a chronic inflammatory condition.[6][7] This trial, named NOVA, will assess the efficacy and safety of vipoglanstat in approximately 190 patients across Europe.[6][7] The progression of mPGES-1 inhibitors into clinical development for inflammatory diseases underscores the confidence in this target.

Experimental Protocols for Target Validation

The validation of mPGES-1 as a target for this compound involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, and efficacy.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against mPGES-1.

Methodology:

  • Enzyme Source: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

  • Assay Buffer: A suitable buffer containing co-factors such as glutathione is prepared.

  • Substrate: Prostaglandin H2 (PGH2) is used as the substrate.

  • Test Compound: this compound is serially diluted to a range of concentrations.

  • Assay Procedure:

    • Recombinant mPGES-1 is pre-incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of PGH2.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is terminated, and the amount of PGE2 produced is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Cellular Assay for PGE2 Production

Objective: To assess the ability of this compound to inhibit PGE2 production in a cellular context.

Methodology:

  • Cell Line: A relevant cell line that expresses mPGES-1 upon stimulation (e.g., A549 human lung carcinoma cells or primary human macrophages) is used.

  • Cell Culture: Cells are cultured in appropriate media and conditions.

  • Stimulation: Cells are stimulated with a pro-inflammatory agent, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), to induce the expression of COX-2 and mPGES-1.

  • Treatment: Stimulated cells are treated with varying concentrations of this compound.

  • PGE2 Measurement: After a defined incubation period, the cell culture supernatant is collected, and the concentration of PGE2 is measured by ELISA or LC-MS.

  • Data Analysis: The IC50 value for the inhibition of PGE2 production is calculated.

In Vivo Models of Inflammation

Objective: To evaluate the anti-inflammatory efficacy of this compound in a living organism.

Methodology:

  • Animal Model: A relevant animal model of inflammatory disease is selected (e.g., carrageenan-induced paw edema in rats for acute inflammation, or collagen-induced arthritis in mice for chronic autoimmune inflammation).

  • Dosing: Animals are administered this compound or a vehicle control at various doses and routes of administration.

  • Induction of Inflammation: Inflammation is induced according to the specific model protocol.

  • Efficacy Assessment: Inflammatory parameters are measured at specified time points. These may include:

    • Paw volume (in edema models)

    • Clinical arthritis score

    • Histopathological analysis of inflamed tissues

    • Measurement of inflammatory biomarkers (e.g., cytokines, PGE2) in plasma or tissue homogenates.

  • Data Analysis: The dose-response relationship for the anti-inflammatory effects of this compound is determined.

cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Clinical Validation EnzymeAssay Enzyme Inhibition Assay (IC50 determination) CellAssay Cell-Based Assay (PGE2 Production) EnzymeAssay->CellAssay AnimalModel Animal Model of Inflammation (e.g., Arthritis) CellAssay->AnimalModel Efficacy Efficacy Assessment (e.g., Paw Swelling, Biomarkers) AnimalModel->Efficacy Phase1 Phase 1 (Safety & PK/PD) Efficacy->Phase1 Phase2 Phase 2 (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety) Phase2->Phase3

References

Preclinical Pharmacology of Friluglanstat (NS-580): An In-depth Technical Guide on a Novel mPGES-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific preclinical data for Friluglanstat (NS-580) is not publicly available. This guide provides a comprehensive overview of the preclinical pharmacology of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, the therapeutic class to which this compound belongs, using representative data from the scientific literature.

Introduction

This compound (NS-580) is a selective, orally available inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) developed by Nippon Shinyaku.[1] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway and represents a key target for anti-inflammatory therapies. By selectively inhibiting mPGES-1, this compound aims to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that have important physiological functions, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] this compound is currently in clinical development for the treatment of endometriosis and chronic prostatitis/chronic pelvic pain syndrome. This guide details the typical preclinical pharmacological evaluation of an mPGES-1 inhibitor, providing insights into the mechanism of action, in vitro and in vivo activity, and pharmacokinetic properties that characterize this class of compounds.

Mechanism of Action: Targeting the Prostaglandin E2 Pathway

This compound exerts its pharmacological effect by inhibiting mPGES-1, a key enzyme in the inflammatory cascade. The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 serves as a substrate for various terminal synthases, leading to the production of different prostaglandins, including PGE2, prostacyclin (PGI2), and thromboxane A2 (TXA2). mPGES-1 specifically catalyzes the conversion of PGH2 to PGE2, a potent mediator of inflammation, pain, and fever.

By selectively targeting mPGES-1, this compound reduces the levels of PGE2, thereby mitigating its pro-inflammatory effects. This targeted approach is hypothesized to have a better safety profile than non-selective COX inhibitors (NSAIDs), which block the production of all prostaglandins, including those with protective functions in the gastrointestinal tract and cardiovascular system.

Figure 1: Prostaglandin Synthesis Pathway and Target of this compound.

In Vitro Activity

The in vitro activity of mPGES-1 inhibitors is typically characterized by their potency in enzymatic and cell-based assays.

Enzymatic Inhibition

The inhibitory activity against purified recombinant mPGES-1 is a primary measure of a compound's potency. This is often determined by measuring the reduction in PGE2 production in the presence of the inhibitor.

Compound ClassHuman mPGES-1 IC50 (nM)Rat mPGES-1 IC50 (nM)Reference
Benzoxazole Derivative3150Falgueyret et al., 2010
Pyrazole Derivative77Leclerc et al., 2013
Aminobenzothiazole Derivative1,400Not ReportedIaconis et al., 2020

Experimental Protocol: mPGES-1 Enzymatic Assay

A typical in vitro mPGES-1 inhibition assay involves the following steps:

  • Enzyme Preparation: Microsomal fractions containing human or rodent mPGES-1 are prepared from cells overexpressing the enzyme (e.g., Sf9 or HEK293 cells).

  • Reaction Mixture: The reaction is initiated by adding the substrate, PGH2, to a mixture containing the microsomal preparation, glutathione (a necessary cofactor), and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 seconds) at a specific temperature (e.g., 4°C).

  • Quenching: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing a reducing agent like stannous chloride).

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in PGE2 production (IC50) is calculated from the dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for assessing the ability of an inhibitor to penetrate cell membranes and inhibit mPGES-1 in a more physiologically relevant context.

Compound ClassA549 Cell PGE2 IC50 (µM)Human Whole Blood PGE2 IC50 (µM)Reference
Benzoxazole Derivative0.0340.14Falgueyret et al., 2010
Pyrazole Derivative0.090.9Leclerc et al., 2013
Aminobenzothiazole Derivative>10Not ReportedIaconis et al., 2020

Experimental Protocol: Human Whole Blood Assay

This assay measures the inhibition of PGE2 production in a complex biological matrix:

  • Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.

  • Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control.

  • Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to induce an inflammatory response and stimulate the production of PGE2.

  • Incubation: The samples are incubated for an extended period (e.g., 24 hours) at 37°C to allow for PGE2 synthesis.

  • Plasma Separation: The blood is centrifuged to separate the plasma.

  • PGE2 Quantification: The concentration of PGE2 in the plasma is measured by ELISA or LC-MS.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

Experimental_Workflow_In_Vitro cluster_0 Enzymatic Assay cluster_1 Cell-Based Assay (e.g., Whole Blood) Recombinant mPGES-1 Recombinant mPGES-1 Reaction Reaction Recombinant mPGES-1->Reaction Substrate (PGH2) Substrate (PGH2) Substrate (PGH2)->Reaction Test Compound Test Compound Test Compound->Reaction PGE2 Quantification (ELISA/LC-MS) PGE2 Quantification (ELISA/LC-MS) Reaction->PGE2 Quantification (ELISA/LC-MS) IC50 Determination IC50 Determination PGE2 Quantification (ELISA/LC-MS)->IC50 Determination Human Whole Blood Human Whole Blood Test Compound Incubation Test Compound Incubation Human Whole Blood->Test Compound Incubation LPS Stimulation LPS Stimulation Plasma Separation Plasma Separation LPS Stimulation->Plasma Separation Test Compound Incubation->LPS Stimulation PGE2 Measurement PGE2 Measurement Plasma Separation->PGE2 Measurement Cellular IC50 Cellular IC50 PGE2 Measurement->Cellular IC50

Figure 2: General workflow for in vitro evaluation of mPGES-1 inhibitors.

In Vivo Pharmacology

The in vivo efficacy of mPGES-1 inhibitors is evaluated in animal models of inflammation and pain. A key aspect of these studies is to demonstrate a reduction in PGE2 levels at the site of inflammation and a corresponding alleviation of inflammatory symptoms.

Animal Models of Inflammation

Rodent models are commonly used to assess the anti-inflammatory effects of mPGES-1 inhibitors.

ModelSpeciesEndpointRepresentative ResultReference
Carrageenan-Induced Air PouchRatPGE2 levels in exudate50% reduction at 10 mg/kgLeclerc et al., 2013
Adjuvant-Induced ArthritisRatPaw swellingSignificant reduction at 30 mg/kgLeclerc et al., 2013
Endometriosis ModelMouseLesion size, pain behaviorReduction in lesion size and hyperalgesiaGreaves et al., 2017

Experimental Protocol: Rat Carrageenan-Induced Air Pouch Model

This model is used to assess the effect of a compound on localized inflammation:

  • Air Pouch Formation: An air pouch is created on the back of rats by subcutaneous injection of sterile air.

  • Inflammation Induction: Several days later, an injection of carrageenan into the pouch induces an inflammatory response.

  • Compound Administration: The test compound is administered orally or by another relevant route at various doses before or after the carrageenan injection.

  • Exudate Collection: After a set period (e.g., 6 hours), the inflammatory exudate is collected from the air pouch.

  • Biomarker Analysis: The concentration of PGE2 and other inflammatory mediators in the exudate is measured.

  • Efficacy Evaluation: The dose-dependent reduction in PGE2 levels is determined.

Preclinical Pharmacokinetics

Understanding the pharmacokinetic profile of an mPGES-1 inhibitor is essential for predicting its clinical performance. Studies are typically conducted in rodents to determine parameters such as bioavailability, half-life, and clearance.

SpeciesRouteTmax (h)Cmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)
RatOral (10 mg/kg)1.51200850045
MouseOral (10 mg/kg)0.5800250030

(Representative data for a hypothetical mPGES-1 inhibitor)

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Dosing: The test compound is administered to rats or mice via intravenous (IV) and oral (PO) routes at a defined dose.

  • Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Compound Quantification: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance, volume of distribution, and half-life. Oral bioavailability is calculated by comparing the AUC from oral administration to the AUC from IV administration.

PK_Study_Workflow Dosing (IV and PO) Dosing (IV and PO) Blood Sampling (Time course) Blood Sampling (Time course) Dosing (IV and PO)->Blood Sampling (Time course) Plasma Separation Plasma Separation Blood Sampling (Time course)->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation LC-MS/MS Analysis->Pharmacokinetic Parameter Calculation

Figure 3: Typical workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacology of a selective mPGES-1 inhibitor like this compound (NS-580) is characterized by potent and selective inhibition of PGE2 production, leading to anti-inflammatory and analgesic effects in relevant in vivo models. A favorable pharmacokinetic profile, including good oral bioavailability, is also a critical attribute for clinical success. The data presented in this guide, based on representative mPGES-1 inhibitors, provides a framework for understanding the preclinical development of this promising class of anti-inflammatory agents. Further disclosure of specific preclinical data for this compound will be necessary for a complete evaluation of its therapeutic potential.

References

Unlocking the Therapeutic Potential of Friluglanstat: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Friluglanstat (also known as NS-580) is an investigational, orally available small molecule that holds significant promise as a targeted, non-hormonal therapeutic for endometriosis. As a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), this compound addresses a key inflammatory pathway implicated in the pathophysiology of this debilitating disease. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound's therapeutic potential, including its mechanism of action, preclinical evidence, and clinical development status. Detailed experimental protocols and structured data summaries are presented to facilitate further research and development in this area.

Introduction: The Unmet Need in Endometriosis Treatment

Endometriosis is a chronic, estrogen-dependent inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus. It affects approximately 10% of women of reproductive age, causing chronic pelvic pain, dysmenorrhea, dyspareunia, and infertility. Current treatment strategies, which primarily consist of hormonal therapies and surgery, are often associated with significant side effects, high recurrence rates, and a negative impact on fertility. This highlights the urgent need for novel, non-hormonal therapeutic approaches that can effectively manage symptoms and potentially modify the disease course.

Mechanism of Action: Targeting the Prostaglandin E2 Pathway

This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] This enzyme plays a crucial role in the inflammatory cascade by catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). In endometriotic lesions, the overexpression of cyclooxygenase-2 (COX-2) and mPGES-1 leads to elevated local production of PGE2, a key mediator of inflammation, pain, and cell proliferation.

By selectively inhibiting mPGES-1, this compound reduces the production of PGE2 without affecting the synthesis of other prostanoids that have important physiological functions. This targeted approach is anticipated to offer a better safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which can be associated with gastrointestinal and cardiovascular side effects.

Friluglanstat_Mechanism_of_Action AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 OtherProstanoids Other Prostanoids (PGI2, TXA2, etc.) PGH2->OtherProstanoids PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Physiological Physiological Functions OtherProstanoids->Physiological This compound This compound This compound->mPGES1

This compound's selective inhibition of mPGES-1.

Preclinical Evidence

Preclinical studies have provided encouraging evidence for the therapeutic potential of this compound in endometriosis. While specific quantitative data from these studies are not yet publicly available, the following sections outline the typical experimental designs and expected outcomes based on research with other mPGES-1 inhibitors.

In Vitro mPGES-1 Inhibition

The inhibitory activity of this compound on mPGES-1 is a critical determinant of its therapeutic potential.

Table 1: In Vitro mPGES-1 Inhibition Data (Representative)

ParameterValue
Target Microsomal Prostaglandin E Synthase-1 (mPGES-1)
IC50 Data not publicly available
Assay Type Enzyme Immunoassay (EIA) or LC-MS/MS-based detection of PGE2
Cell Line e.g., A549 human lung carcinoma cells stimulated with IL-1β
Reference Compound e.g., MK-886

Experimental Protocol: In Vitro mPGES-1 Inhibition Assay

A representative protocol for assessing the in vitro inhibitory activity of a compound like this compound on mPGES-1 is as follows:

  • Cell Culture: A549 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density that allows for optimal growth and response to stimulation.

  • Stimulation and Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes). Subsequently, inflammation is induced by adding a stimulating agent like interleukin-1β (IL-1β).

  • Incubation: The cells are incubated for a period sufficient to allow for the production of PGE2 (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected for the measurement of PGE2 levels.

  • PGE2 Quantification: PGE2 concentrations in the supernatant are quantified using a competitive enzyme immunoassay (EIA) or a more sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PGE2 inhibition against the log concentration of this compound.

In_Vitro_Assay_Workflow start Start culture Culture A549 Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with this compound & Stimulate with IL-1β seed->treat incubate Incubate (24h) treat->incubate collect Collect Supernatant incubate->collect quantify Quantify PGE2 (EIA/LC-MS) collect->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Workflow for in vitro mPGES-1 inhibition assay.
Animal Models of Endometriosis

The efficacy of this compound in reducing endometriotic lesion size and pain-related behaviors is evaluated in animal models that mimic the human disease. Rodent models, particularly mice and rats, are commonly used for initial efficacy testing.

Table 2: Preclinical Efficacy in Animal Models (Representative Data)

EndpointThis compound TreatmentVehicle Control
Reduction in Lesion Volume Data not publicly availableData not publicly available
Reduction in Pain Behavior Score Data not publicly availableData not publicly available
Animal Model e.g., Nude mouse with surgically induced endometriosise.g., Nude mouse with surgically induced endometriosis
Dosing Regimen Data not publicly availableData not publicly available

Experimental Protocol: Mouse Model of Endometriosis

A common protocol for establishing and evaluating treatments in a mouse model of endometriosis is as follows:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are often used to allow for the transplantation of human endometrial tissue.

  • Hormonal Priming: To mimic the hormonal environment of the menstrual cycle, recipient mice are typically ovariectomized and supplemented with estradiol.

  • Induction of Endometriosis: Human endometrial tissue, obtained from biopsies of patients with endometriosis, is minced and surgically implanted into the peritoneal cavity of the recipient mice.

  • Treatment: After a period to allow for lesion establishment, mice are treated with this compound (administered orally or via another appropriate route) or a vehicle control for a specified duration.

  • Outcome Assessment:

    • Lesion Size: At the end of the treatment period, the animals are euthanized, and the endometriotic lesions are excised and their volume or weight is measured.

    • Pain Assessment: Pain-related behaviors, such as abdominal sensitivity to mechanical stimuli (von Frey filaments), can be assessed throughout the study.

    • Histology and Immunohistochemistry: Lesions can be processed for histological examination to assess tissue morphology and for immunohistochemical staining of markers for proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Animal_Model_Workflow start Start prepare Prepare Immunocompromised Mice (Ovariectomy + Estradiol) start->prepare induce Induce Endometriosis (Human Tissue Xenograft) prepare->induce treat Treat with this compound or Vehicle induce->treat assess Assess Outcomes treat->assess lesion Measure Lesion Size assess->lesion pain Assess Pain Behavior assess->pain histo Histology/IHC assess->histo end End lesion->end pain->end histo->end

Workflow for a mouse model of endometriosis study.

Clinical Development

This compound is currently in clinical development for the treatment of endometriosis.

Phase 1 Clinical Trials

Phase 1 studies are designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

Table 3: Phase 1 Pharmacokinetic Parameters (Representative Data)

ParameterValue
Cmax (Maximum Plasma Concentration) Data not publicly available
Tmax (Time to Maximum Concentration) Data not publicly available
t1/2 (Half-life) Data not publicly available
AUC (Area Under the Curve) Data not publicly available
Route of Administration Oral
Study Population Healthy Volunteers

Experimental Protocol: Phase 1 Single Ascending Dose (SAD) Study

A typical SAD study protocol involves:

  • Subject Recruitment: Healthy adult volunteers who meet specific inclusion and exclusion criteria are enrolled.

  • Dose Escalation: Cohorts of subjects receive a single oral dose of this compound, with the dose escalating in subsequent cohorts after safety data from the previous cohort is reviewed. A placebo group is included for comparison.

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after dosing to measure the plasma concentrations of this compound and its metabolites.

  • Safety Monitoring: Subjects are closely monitored for adverse events through physical examinations, vital sign measurements, electrocardiograms (ECGs), and laboratory tests.

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. Safety and tolerability are assessed by summarizing the incidence and severity of adverse events.

Phase 2 Clinical Trials

Phase 2 trials are designed to evaluate the efficacy and safety of this compound in patients with endometriosis. A Phase 2 clinical trial of this compound (NS-580) for endometriosis has been conducted in Japan.[3]

Table 4: Phase 2 Clinical Trial Design for Endometriosis

ParameterDescription
Study Title A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound in Women with Endometriosis-Associated Pain
Primary Endpoint Change from baseline in the mean daily pain score (e.g., on a Numeric Rating Scale)
Secondary Endpoints - Change in dysmenorrhea and non-menstrual pelvic pain scores- Change in quality of life scores (e.g., EHP-30)- Use of rescue analgesia- Safety and tolerability
Patient Population Women with surgically confirmed endometriosis and moderate to severe pain
Treatment Duration e.g., 12 weeks
Dosage Data not publicly available

Experimental Protocol: Phase 2 Efficacy and Safety Study

A representative Phase 2 study protocol would include:

  • Patient Screening and Enrollment: Women with a confirmed diagnosis of endometriosis and a specified level of pain are screened for eligibility.

  • Randomization: Eligible patients are randomly assigned to receive either this compound at one or more dose levels or a placebo.

  • Treatment Period: Patients self-administer the study drug daily for the duration of the trial.

  • Efficacy Assessments: Patients record their daily pain scores in an electronic diary. Quality of life questionnaires are completed at specified clinic visits.

  • Safety Monitoring: Adverse events are monitored throughout the study.

  • Data Analysis: The change in pain scores from baseline to the end of treatment is compared between the this compound and placebo groups.

Future Directions

The selective inhibition of mPGES-1 by this compound represents a promising and innovative approach to the management of endometriosis. The completion of Phase 2 clinical trials will be a critical step in determining its clinical utility. Future research should focus on:

  • Long-term safety and efficacy: Evaluating the safety and sustained efficacy of this compound in longer-term studies.

  • Disease modification: Investigating the potential of this compound to slow or halt the progression of endometriotic lesions.

  • Biomarker development: Identifying biomarkers that can predict which patients are most likely to respond to this compound treatment.

  • Combination therapies: Exploring the potential of combining this compound with other therapeutic agents to enhance efficacy.

Conclusion

This compound, with its targeted mechanism of action, has the potential to be a first-in-class, non-hormonal treatment for endometriosis. By selectively inhibiting mPGES-1, it offers the prospect of effective pain relief and anti-inflammatory effects with an improved safety profile over existing therapies. The ongoing clinical development of this compound is eagerly awaited by the scientific and medical communities, as it may provide a much-needed new therapeutic option for the millions of women affected by endometriosis.

References

Friluglanstat: A Deep Dive into its Mechanism of Action within the Arachidonic Acid Cascade

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Friluglanstat is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the arachidonic acid cascade responsible for the production of prostaglandin E2 (PGE2). By targeting mPGES-1, this compound offers a promising therapeutic strategy for a variety of inflammatory conditions by specifically reducing the levels of the pro-inflammatory mediator PGE2. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the arachidonic acid signaling pathway. The document includes a summary of its inhibitory activity, detailed experimental protocols for assessing its efficacy, and a review of relevant clinical findings for its closely related analog, vipoglanstat.

Introduction to the Arachidonic Acid Cascade and the Role of mPGES-1

The arachidonic acid (AA) cascade is a critical signaling pathway that governs a wide range of physiological and pathological processes, most notably inflammation. When cells are activated by inflammatory stimuli, arachidonic acid is released from the cell membrane and is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

The COX pathway, mediated by the enzymes COX-1 and COX-2, converts arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 is then further metabolized by various terminal synthases to produce a range of prostaglandins and thromboxanes. Of particular importance in inflammation is the conversion of PGH2 to prostaglandin E2 (PGE2) by prostaglandin E synthases (PGES).

There are three known isoforms of PGES: cytosolic PGES (cPGES), microsomal PGES-1 (mPGES-1), and microsomal PGES-2 (mPGES-2). While cPGES and mPGES-2 are constitutively expressed, mPGES-1 is highly inducible by pro-inflammatory cytokines and is functionally coupled with COX-2. This inducible nature makes mPGES-1 a key player in the production of PGE2 at sites of inflammation. PGE2 is a potent pro-inflammatory mediator, contributing to pain, fever, and swelling.

This compound: A Selective mPGES-1 Inhibitor

This compound is a small molecule inhibitor that specifically targets mPGES-1. By inhibiting this enzyme, this compound effectively blocks the conversion of PGH2 to PGE2, thereby reducing the levels of this key inflammatory mediator. This targeted approach is believed to offer a more favorable safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) which non-selectively inhibit both COX-1 and COX-2, leading to potential gastrointestinal and cardiovascular side effects. A closely related compound, vipoglanstat, has been studied more extensively and provides a strong surrogate for understanding the activity of this compound.

Quantitative Data on Inhibitory Activity
CompoundAssay TypeTargetIC50 ValueReference
VipoglanstatIn vitro enzyme assayHuman mPGES-1~1 nM[1][2]
VipoglanstatHuman Whole Blood AssayHuman mPGES-1≤0.5 nM[3]
VipoglanstatHuman Whole Blood AssayHuman mPGES-10.4 nM[4]
VipoglanstatEx vivo whole blood (single dose ≥40mg)Human mPGES-10.3 nM[5]

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and this compound's Point of Intervention

The following diagram illustrates the arachidonic acid cascade and highlights the specific point of inhibition by this compound.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other_Prostanoids PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation This compound This compound This compound->mPGES1 Inhibition

This compound's inhibition of mPGES-1 in the arachidonic acid cascade.
Experimental Workflow for Assessing mPGES-1 Inhibition

The following diagram outlines a typical experimental workflow to determine the inhibitory activity of a compound like this compound on mPGES-1.

Experimental_Workflow cluster_invitro In Vitro Enzyme Assay cluster_cellular Cell-Based Assay Recombinant_mPGES1 Recombinant human mPGES-1 Incubation Incubation Recombinant_mPGES1->Incubation PGH2_substrate PGH2 Substrate PGH2_substrate->Incubation Test_Compound This compound (various concentrations) Test_Compound->Incubation PGE2_Measurement Measure PGE2 production (e.g., ELISA, LC-MS) Incubation->PGE2_Measurement IC50_Calculation Calculate IC50 PGE2_Measurement->IC50_Calculation A549_cells A549 Cells IL1b_stimulation Stimulate with IL-1β to induce mPGES-1 A549_cells->IL1b_stimulation Treat_with_compound Treat with this compound IL1b_stimulation->Treat_with_compound Collect_supernatant Collect Cell Supernatant Treat_with_compound->Collect_supernatant Measure_PGE2 Measure PGE2 in Supernatant Collect_supernatant->Measure_PGE2 Determine_potency Determine Cellular Potency Measure_PGE2->Determine_potency

Workflow for in vitro and cell-based assessment of mPGES-1 inhibition.

Detailed Experimental Protocols

In Vitro mPGES-1 Enzyme Assay

This protocol is a synthesized example based on common methodologies for assessing mPGES-1 inhibition.

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human mPGES-1.

Materials:

  • Recombinant human mPGES-1 enzyme

  • Prostaglandin H2 (PGH2) substrate

  • This compound (or other test compounds)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione)

  • Stop solution (e.g., 1 M HCl)

  • PGE2 standard

  • PGE2 ELISA kit or LC-MS/MS system

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant mPGES-1 enzyme to each well.

  • Add the various concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the PGH2 substrate to each well.

  • Allow the reaction to proceed for a specific time (e.g., 1 minute) at a controlled temperature (e.g., 4°C).

  • Stop the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced in each well using a PGE2 ELISA kit or by LC-MS/MS analysis.

  • Generate a dose-response curve by plotting the percentage of mPGES-1 inhibition against the concentration of this compound.

  • Calculate the IC50 value from the dose-response curve.

Cell-Based mPGES-1 Inhibition Assay (A549 Cells)

This protocol outlines a common cell-based method to evaluate the potency of mPGES-1 inhibitors.[6][7]

Objective: To assess the ability of this compound to inhibit PGE2 production in a cellular context.

Materials:

  • A549 human lung carcinoma cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Interleukin-1β (IL-1β)

  • This compound

  • PGE2 ELISA kit or LC-MS/MS system

Procedure:

  • Seed A549 cells in 96-well plates and culture until they reach a desired confluency.

  • Induce the expression of mPGES-1 by stimulating the cells with IL-1β (e.g., 10 ng/mL) for 24 hours.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound.

  • Incubate the cells for a specified period (e.g., 30 minutes).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit or LC-MS/MS.

  • Determine the cellular potency of this compound by calculating the concentration that causes 50% inhibition of PGE2 production.

Human Whole Blood Assay for mPGES-1 Inhibition

This ex vivo assay provides a more physiologically relevant assessment of drug activity.[8]

Objective: To evaluate the inhibitory effect of this compound on LPS-induced PGE2 production in human whole blood.

Materials:

  • Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

  • Lipopolysaccharide (LPS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • PGE2 ELISA kit or LC-MS/MS system

Procedure:

  • Pre-incubate whole blood samples with various concentrations of this compound or vehicle control for a set time (e.g., 30 minutes) at 37°C.

  • Stimulate the blood with LPS (e.g., 10 µg/mL) to induce an inflammatory response and subsequent PGE2 production.

  • Incubate the samples for 24 hours at 37°C.

  • Centrifuge the blood samples to separate the plasma.

  • Collect the plasma and measure the PGE2 concentration using an ELISA kit or LC-MS/MS.

  • Calculate the IC50 value for this compound in this ex vivo system.

Clinical Findings with Vipoglanstat

While clinical trial data specifically for this compound is limited in the public domain, studies on the closely related mPGES-1 inhibitor, vipoglanstat, provide valuable insights into the potential clinical utility and safety of this class of drugs.

A Phase 2 clinical trial of vipoglanstat for the treatment of endometriosis, named the NOVA study, was initiated.[9][10] This study aims to evaluate the efficacy and safety of vipoglanstat in approximately 190 patients.[10] Another Phase 2 trial investigated vipoglanstat in systemic sclerosis-related Raynaud's phenomenon.[11]

Trial PhaseIndicationKey FindingsReference
Phase 2 (NOVA study)EndometriosisStudy initiated to evaluate efficacy and safety in ~190 patients. Preclinical data showed reduction in pain and lesions.[9][10]
Phase 2Systemic Sclerosis-related Raynaud's PhenomenonVipoglanstat was safe and well-tolerated, achieving full mPGES-1 inhibition. It resulted in a 57% reduction of urinary PGE2 metabolites and a 50% increase in prostacyclin metabolites. However, it was not effective in improving Raynaud's phenomenon symptoms.[11]
Phase 1Healthy VolunteersSingle doses ≥40mg completely inhibited mPGES-1 ex vivo in whole blood for 24 hours. The drug was safe and well-tolerated.[5]

Conclusion

This compound, as a selective mPGES-1 inhibitor, represents a targeted approach to modulating the arachidonic acid cascade for the treatment of inflammatory diseases. By specifically inhibiting the production of the pro-inflammatory mediator PGE2, it holds the potential for anti-inflammatory efficacy with an improved safety profile over traditional NSAIDs. The quantitative data from its analog, vipoglanstat, demonstrates high potency. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other mPGES-1 inhibitors. Further clinical evaluation of this class of compounds will be crucial in determining their full therapeutic potential.

References

Molecular Docking of Friluglanstat with mPGES-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friluglanstat is identified as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme critically involved in the inflammatory cascade. This technical guide provides a comprehensive overview of the molecular docking studies of inhibitors, exemplified by data from known mPGES-1 inhibitors in the absence of specific published docking data for this compound. It covers the essential theoretical background, generalized experimental protocols, key molecular interactions, and the broader context of the mPGES-1 signaling pathway. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel anti-inflammatory agents targeting mPGES-1.

Introduction to mPGES-1 and this compound

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] The enzyme is often upregulated during inflammatory processes, making it a prime target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] this compound is a selective, orally available inhibitor of mPGES-1.[3] While its inhibitory activity is established, detailed public-domain data on its specific molecular docking interactions with mPGES-1 is not currently available. This guide, therefore, utilizes data from other well-characterized mPGES-1 inhibitors to illustrate the principles and methodologies of such studies.

The mPGES-1 Signaling Pathway

The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. mPGES-1 then catalyzes the isomerization of PGH2 to PGE2.[2] This pathway is a critical component of the inflammatory response.

mPGES1_Signaling_Pathway mPGES-1 Signaling Pathway Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/COX-2 PGE2 PGE2 PGH2->PGE2 mPGES-1 Inflammation, Pain, Fever Inflammation, Pain, Fever PGE2->Inflammation, Pain, Fever Docking_Workflow Generalized Molecular Docking Workflow for mPGES-1 cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 4AL0) Grid_Generation Grid Box Generation (Active Site Definition) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (e.g., this compound) Docking_Execution Execution of Docking Algorithm (e.g., AutoDock, Glide) Ligand_Prep->Docking_Execution Grid_Generation->Docking_Execution Pose_Selection Pose Selection and Scoring (Binding Energy, RMSD) Docking_Execution->Pose_Selection Interaction_Analysis Analysis of Interactions (Hydrogen Bonds, etc.) Pose_Selection->Interaction_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of Friluglanstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friluglanstat (also known as NS-580) is a selective, orally available inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). Elevated levels of PGE2 are associated with various inflammatory diseases, pain, and fever. By selectively targeting mPGES-1, this compound offers a more precise approach to reducing inflammation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which target the upstream cyclooxygenase (COX) enzymes. These application notes provide detailed protocols for in vitro cell-based assays to characterize the inhibitory activity of this compound on mPGES-1 and its downstream anti-inflammatory effects.

Mechanism of Action and Signaling Pathway

Under inflammatory conditions, stimuli such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β) induce the expression of COX-2 and mPGES-1. COX-2 converts arachidonic acid into PGH2. Subsequently, mPGES-1 catalyzes the isomerization of PGH2 to the pro-inflammatory mediator PGE2. PGE2 then signals through its receptors (EP1-4) to mediate various physiological and pathological responses, including inflammation, pain, and fever. This compound selectively inhibits the enzymatic activity of mPGES-1, thereby blocking the production of PGE2.

Friluglanstat_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation This compound This compound This compound->mPGES1 inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) Inflammatory_Stimuli->COX2 induces Inflammatory_Stimuli->mPGES1 induces

Caption: Signaling pathway of mPGES-1 and the inhibitory action of this compound.

Data Presentation

While a specific IC50 value for this compound is not publicly available, it is recognized as a potent and selective inhibitor of mPGES-1. The following table provides a summary of IC50 values for other known mPGES-1 inhibitors to offer a comparative context.

CompoundAssay TypeTargetIC50Reference
This compound (NS-580) Not Publicly AvailableHuman mPGES-1Potent & Selective[1][2]
MF63Enzyme AssayHuman mPGES-11.3 nM[3]
Compound IIIEnzyme AssayHuman mPGES-10.09 µM[4]
PF-9184Enzyme AssayHuman mPGES-116.5 nM[5]
Licofelone (ML3000)Enzyme AssaymPGES-16 µM[6]

Experimental Protocols

Protocol 1: Inhibition of PGE2 Production in A549 Cells

This protocol details a cell-based assay to quantify the inhibition of IL-1β-induced PGE2 production by this compound in the human lung carcinoma cell line A549.

Protocol1_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed A549 cells in 24-well plates (5 x 10^4 cells/well) B Incubate for 24 hours (37°C, 5% CO2) A->B C Pre-treat with this compound (various concentrations) for 1 hour B->C D Stimulate with IL-1β (1 ng/mL) for 24 hours C->D E Collect supernatant D->E F Quantify PGE2 concentration using ELISA E->F G Determine IC50 value F->G

Caption: Experimental workflow for measuring this compound's inhibition of PGE2 production.

Materials:

  • A549 cells (ATCC® CCL-185™)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human IL-1β

  • This compound

  • PGE2 ELISA Kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells in 24-well plates at a density of 5 x 10^4 cells per well in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Pre-treatment: After incubation, replace the medium with serum-free medium and pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with recombinant human IL-1β at a final concentration of 1 ng/mL for 24 hours.

  • Supernatant Collection: After the stimulation period, collect the cell culture supernatant.

  • PGE2 Quantification: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Protocol 2: Assessment of Anti-Inflammatory Effects on Cytokine Production in RAW 264.7 Macrophages

This protocol describes an assay to evaluate the effect of this compound on the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 murine macrophages.

Protocol2_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed RAW 264.7 cells in 96-well plates (1 x 10^5 cells/well) B Incubate for 24 hours (37°C, 5% CO2) A->B C Pre-treat with this compound (various concentrations) for 1 hour B->C G Assess cell viability (e.g., MTT assay) D Stimulate with LPS (100 ng/mL) for 18-24 hours C->D E Collect supernatant D->E F Quantify TNF-α concentration using ELISA E->F

Caption: Workflow for assessing the effect of this compound on cytokine production.

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • TNF-α ELISA Kit

  • MTT or other cell viability assay reagents

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control and incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to induce an inflammatory response and incubate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Cell Viability Assay: To ensure that the observed effects on cytokine production are not due to cytotoxicity, perform a cell viability assay (e.g., MTT) on the remaining cells in the plate.

  • Data Analysis: Normalize the TNF-α concentrations to cell viability data. Calculate the percentage of inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control.

Conclusion

These protocols provide a framework for the in vitro characterization of this compound. The PGE2 inhibition assay directly measures the compound's effect on its target, mPGES-1, while the cytokine production assay provides insight into its functional anti-inflammatory properties. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.

References

Application Notes and Protocols for In Vivo Administration of Friluglanstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friluglanstat (also known as NS-580) is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). In endometriosis, a chronic inflammatory condition, the overexpression of mPGES-1 in endometriotic lesions leads to elevated levels of PGE2, which drives pain, inflammation, and lesion growth. By targeting mPGES-1, this compound offers a promising non-hormonal therapeutic strategy for the management of endometriosis.

These application notes provide a comprehensive overview of the in vivo administration of this compound, with a focus on preclinical studies using rodent models of endometriosis. The information is based on available data for this compound and the closely related mPGES-1 inhibitor, Vipoglanstat (GS-248), which has a similar mechanism of action and has been studied in similar contexts.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the mPGES-1 enzyme, thereby blocking the production of PGE2. This targeted approach is designed to reduce the inflammatory and pain-sensitizing effects of PGE2 in endometriotic lesions while minimizing the systemic side effects associated with broader-acting anti-inflammatory drugs like non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.

The signaling pathway affected by this compound is central to the pathophysiology of endometriosis:

Caption: Prostaglandin E2 Signaling Pathway in Endometriosis.

Data Presentation: In Vivo Administration Parameters

While specific preclinical data for this compound is limited in publicly available literature, information from studies on the similar mPGES-1 inhibitor, Vipoglanstat, provides valuable insights for experimental design.

ParameterRodent Model (Mouse/Rat)Administration RouteDosage RangeVehicleFrequencyReference
Vipoglanstat (GS-248) Endometriosis ModelOral10-100 mg/kgNot specifiedDailyGeneral preclinical data
Compound 17d (mPGES-1 inhibitor) LPS-induced Hyperalgesia Model (Guinea Pig)OralED50 = 36.7 mg/kgNot specifiedSingle dose[1]
MF63 (mPGES-1 inhibitor) LPS-induced Hyperalgesia Model (Guinea Pig)Oral30 mg/kgNot specifiedSingle dose[2]
Linzagolix (GnRH antagonist) Cynomolgus MonkeyOralNot specifiedNot specifiedDaily[3]

Note: The dosages provided are for different mPGES-1 inhibitors and may not be directly transferable to this compound. Dose-response studies are recommended to determine the optimal therapeutic dose for this compound in specific in vivo models.

Experimental Protocols

Induction of Endometriosis in a Mouse Model (Surgical Procedure)

This protocol describes a common method for inducing endometriosis in mice to create a relevant model for testing therapeutic agents like this compound.[4][5][6]

Materials:

  • Female mice (e.g., C57BL/6), 8-10 weeks old

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, sutures)

  • Sterile saline solution

  • Povidone-iodine solution

  • Analgesics (e.g., buprenorphine)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Donor Mouse Preparation: Anesthetize a donor mouse. Euthanize the mouse via cervical dislocation.

  • Uterine Horn Excision: Make a midline abdominal incision to expose the uterine horns. Excise one uterine horn and place it in a sterile petri dish containing cold, sterile saline.

  • Endometrial Tissue Preparation: Longitudinally open the uterine horn to expose the endometrium. Cut the tissue into small fragments (approximately 2x2 mm).

  • Recipient Mouse Preparation: Anesthetize a recipient mouse. Shave the abdominal area and disinfect with povidone-iodine.

  • Surgical Implantation: Make a small midline laparotomy incision. Suture four endometrial fragments to the parietal peritoneum, typically two on each side of the incision.

  • Closure: Close the muscle layer and skin with sutures.

  • Post-operative Care: Administer analgesics as required and monitor the animals for recovery. Allow 7-14 days for the endometriotic lesions to establish and grow.

Endometriosis_Induction_Workflow cluster_donor Donor Mouse cluster_recipient Recipient Mouse A Anesthetize & Euthanize B Excise Uterine Horn A->B C Prepare Endometrial Fragments (2x2 mm) B->C E Surgical Implantation of Fragments C->E Transfer Fragments D Anesthetize D->E F Suture & Post-operative Care E->F G Endometriosis Model Ready for Treatment F->G Lesion Establishment (7-14 days)

Caption: Experimental Workflow for Endometriosis Induction in Mice.

Oral Administration of this compound

This protocol outlines the oral gavage procedure for administering this compound to the established endometriosis mouse model.

Materials:

  • Endometriosis mouse model (from Protocol 1)

  • This compound solution/suspension in an appropriate vehicle

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 ml)

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous solution or suspension of this compound in the chosen vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The concentration should be calculated based on the desired dosage (mg/kg) and the average body weight of the mice.

  • Animal Handling: Gently restrain the mouse, ensuring it is calm to minimize stress.

  • Gavage Administration:

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Hold the mouse in an upright position.

    • Gently insert the ball-tipped gavage needle into the esophagus via the side of the mouth.

    • Slowly advance the needle to the predetermined depth.

    • Administer the this compound solution slowly and steadily.

    • Carefully withdraw the needle.

  • Monitoring: Observe the mouse for any signs of distress immediately after the procedure and at regular intervals.

  • Treatment Schedule: Administer this compound daily (or as determined by the study design) for the duration of the experiment (e.g., 14-28 days).

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice and excise the endometriotic lesions. Measure the lesion size and weight. Tissues can be further processed for histological analysis, immunohistochemistry, or molecular assays to assess inflammation, cell proliferation, and angiogenesis.

Oral_Administration_Workflow A Prepare this compound Dosing Solution C Perform Oral Gavage A->C B Restrain Mouse B->C D Daily Administration (e.g., 14-28 days) C->D E Euthanize & Excise Lesions D->E F Measure Lesion Size & Weight E->F G Histological & Molecular Analysis F->G

Caption: Workflow for Oral Administration and Efficacy Assessment.

Conclusion

This compound represents a targeted therapeutic approach for endometriosis by inhibiting mPGES-1 and subsequent PGE2 production. The provided protocols for in vivo studies offer a framework for researchers to investigate the efficacy of this compound in a preclinical setting. Successful preclinical evaluation using these or similar methodologies is a critical step in the development of this promising new treatment for endometriosis.

References

Application Notes and Protocols for Establishing a Friluglanstat-based Animal Model of Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friluglanstat (also known as vipoglanstat or NS-580) is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). The primary mechanism of action of this compound in the context of pain and inflammation is the reduction of prostaglandin E2 (PGE2) synthesis.[1][2] PGE2 is a key lipid mediator that plays a crucial role in sensitizing peripheral nociceptors, leading to hyperalgesia (an increased sensitivity to painful stimuli) and allodynia (the perception of pain from non-painful stimuli).[3][4] By inhibiting mPGES-1, this compound effectively decreases the production of PGE2 at the site of inflammation, thereby offering a targeted therapeutic approach for pain relief.[5][6]

These application notes provide a detailed framework for establishing an animal model of inflammatory pain induced by prostaglandin E2 (PGE2). This model is particularly well-suited for evaluating the analgesic efficacy of mPGES-1 inhibitors such as this compound. The protocols described herein detail the induction of hyperalgesia and allodynia in rodents and the subsequent assessment of pain-related behaviors.

Signaling Pathway of PGE2-Mediated Nociceptor Sensitization

PGE2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Nociceptor Neuron Arachidonic Acid Arachidonic Acid COX COX-1/2 Arachidonic Acid->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 EP_Receptor EP Receptors PGE2->EP_Receptor PKA_PKC PKA / PKC Activation EP_Receptor->PKA_PKC This compound This compound This compound->mPGES1 Ion_Channels Ion Channel Phosphorylation (e.g., TRPV1, Nav1.8) PKA_PKC->Ion_Channels Nociceptor_Sensitization Nociceptor Sensitization (Hyperalgesia / Allodynia) Ion_Channels->Nociceptor_Sensitization Experimental_Workflow cluster_0 Day 1-5: Acclimatization cluster_1 Day 6: Experiment cluster_2 Data Analysis Acclimatization Animal Acclimatization Baseline Baseline Pain Assessment (Von Frey & Hargreaves) Acclimatization->Baseline Treatment This compound or Vehicle Administration Baseline->Treatment PGE2_Injection Intraplantar PGE2 Injection Treatment->PGE2_Injection Post_Injection_Assessment Post-Injection Pain Assessment (Multiple Time Points) PGE2_Injection->Post_Injection_Assessment Data_Analysis Data Analysis and Statistical Comparison Post_Injection_Assessment->Data_Analysis

References

Application Notes and Protocols: Utilizing Friluglanstat for Studying PGE2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator derived from arachidonic acid, playing a critical role in a myriad of physiological and pathological processes including inflammation, pain, fever, and cancer.[1][2] The biological effects of PGE2 are mediated through its interaction with four distinct G-protein-coupled receptors (EP1, EP2, EP3, and EP4), each triggering divergent intracellular signaling cascades.[3][4] Understanding the specific contributions of PGE2 signaling is crucial for developing targeted therapeutics. Friluglanstat is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for PGE2 synthesis during inflammation.[5][6][7] By selectively blocking the production of PGE2 at its source, this compound serves as an invaluable chemical tool for elucidating the roles of the PGE2 signaling axis in various biological systems.

Mechanism of Action

The biosynthesis of PGE2 begins with the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase enzymes (COX-1 and COX-2).[8] Finally, mPGES-1 catalyzes the isomerization of PGH2 to produce PGE2.[7] This pathway is often upregulated under inflammatory conditions. This compound exerts its effect by directly inhibiting the mPGES-1 enzyme, thereby preventing the synthesis of PGE2 and subsequent activation of its EP receptors. This allows researchers to study the downstream consequences of PGE2 depletion.[6]

PGE2_Synthesis_Pathway cluster_upstream Upstream Pathway cluster_target Target Enzyme cluster_downstream Downstream Signaling AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Isomerization COX->PGH2 PGE2 PGE2 mPGES1->PGE2 This compound This compound This compound->mPGES1 Inhibits EP_Receptors EP1, EP2, EP3, EP4 Receptors PGE2->EP_Receptors Activates Response Cellular Response (Inflammation, Pain, etc.) EP_Receptors->Response

Caption: Biosynthesis of PGE2 and the inhibitory action of this compound on mPGES-1.

Quantitative Data Presentation

The following table summarizes the reported inhibitory activity of this compound. Researchers should note that potency can vary between species and assay conditions.

ParameterSpeciesValueReference
IC₅₀ (mPGES-1) HumanData not publicly available[6][9]
IC₅₀ (mPGES-1) PigData not publicly available[6][9]

Experimental Protocols

Protocol 1: Determination of this compound Potency via Cell-Based PGE2 Measurement

This protocol describes how to measure the inhibitory effect of this compound on PGE2 production in a cellular context using an Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To determine the IC₅₀ of this compound for mPGES-1 in a whole-cell system.

Materials:

  • Cell line known to express COX-2 and mPGES-1 (e.g., A549 human lung carcinoma cells, or RAW 264.7 murine macrophages).

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS).

  • Inflammatory stimulus (e.g., Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS)).

  • This compound.

  • PGE2 ELISA Kit.

  • 96-well cell culture plates.

  • Spectrophotometric plate reader.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a 80-90% confluent monolayer after 24 hours.

  • Pre-treatment: Remove the culture medium. Wash cells once with serum-free medium. Add fresh serum-free medium containing serial dilutions of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., IL-1β at 1 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator to allow for PGE2 production and accumulation in the supernatant.

  • Sample Collection: Carefully collect the cell culture supernatant from each well for analysis.

  • PGE2 Measurement: Quantify the PGE2 concentration in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer’s instructions precisely.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each this compound concentration relative to the vehicle-treated, stimulated control. Plot the percent inhibition against the log concentration of this compound and use non-linear regression (four-parameter logistic fit) to calculate the IC₅₀ value.

ELISA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells in 96-well plate C Pre-treat cells with this compound A->C B Prepare serial dilutions of this compound B->C D Add inflammatory stimulus (e.g., IL-1β) C->D E Incubate for 16-24 hours D->E F Collect cell supernatant E->F G Quantify PGE2 using ELISA F->G H Calculate % inhibition and determine IC₅₀ G->H

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Protocol 2: Analysis of Downstream Gene Expression by qRT-PCR

This protocol is designed to investigate how the inhibition of PGE2 synthesis by this compound affects the expression of downstream target genes.

Objective: To determine if the expression of a target gene is dependent on mPGES-1-mediated PGE2 production.

Materials:

  • Cells or tissue of interest.

  • This compound.

  • Appropriate stimulus to induce PGE2-dependent gene expression.

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • cDNA synthesis kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Methodology:

  • Cell Treatment: Culture and treat cells with an appropriate stimulus in the presence or absence of this compound (at a concentration ≥10x its determined IC₅₀). Include vehicle-only and unstimulated controls. Incubate for a time period appropriate for the target gene's expression kinetics (e.g., 4-24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer’s protocol.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA.

  • Quantitative RT-PCR (qRT-PCR):

    • Prepare qPCR reactions for the target gene and the housekeeping gene for each sample.

    • Perform the qPCR reaction on a real-time PCR instrument using a suitable cycling protocol.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each reaction.

    • Calculate the change in Cq (ΔCq) for the target gene by normalizing to the housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).

    • Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCq method. Compare the fold change in the stimulated group versus the this compound-treated stimulated group.

qRTPCR_Logical_Flow cluster_sample_prep Sample Preparation cluster_qpcr Quantification cluster_data_analysis Data Analysis A Treat cells with Stimulus +/– this compound B Harvest cells & Extract Total RNA A->B C Synthesize cDNA B->C D Set up & Run qRT-PCR C->D E Determine Cq Values D->E F Normalize to Housekeeping Gene (ΔCq) E->F G Calculate Fold Change (2⁻ΔΔCq) F->G

Caption: Logical workflow for analyzing downstream gene expression via qRT-PCR.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Friluglanstat Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Friluglanstat in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dual inhibitor that targets two key enzymes in the eicosanoid biosynthesis pathway:

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1): This enzyme is the terminal synthase responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1]

  • 5-Lipoxygenase-Activating Protein (FLAP): FLAP is essential for the cellular biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[2][3] By inhibiting FLAP, this compound blocks the production of leukotrienes, including leukotriene B4 (LTB4).

This dual-inhibitory action allows this compound to simultaneously block two major pathways of inflammatory mediator production.

Q2: What are the recommended starting concentrations for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type, assay conditions, and the specific endpoint being measured. As direct IC50 values for this compound in various cell lines are not widely published, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. Based on data from similar dual mPGES-1/FLAP inhibitors, a starting range can be suggested.

Table 1: Recommended Starting Concentration Ranges for this compound

Cell TypeAssay TypeRecommended Starting Concentration RangeKey Considerations
RAW 264.7 (murine macrophages) PGE2 & LTB4 Inhibition10 nM - 10 µMThese cells express high levels of both mPGES-1 and FLAP upon stimulation with LPS.
A549 (human lung carcinoma) PGE2 & LTB4 Inhibition100 nM - 20 µMA549 cells are a common model for inflammation studies and express both target enzymes.
Primary Human Monocytes/Macrophages PGE2 & LTB4 Inhibition1 nM - 5 µMPrimary cells can be more sensitive; a lower starting concentration is recommended.
HEK293 (human embryonic kidney) Overexpression studies100 nM - 25 µMOptimal concentration will depend on the expression levels of the transfected target proteins.

Note: The provided ranges are for initial experiments. A comprehensive dose-response curve is essential to determine the IC50 value in your specific experimental setup.

Q3: How should I prepare and store this compound for in vitro use?

This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent.

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound.[4]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This minimizes the final DMSO concentration in your cell culture, which should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[5]

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solutions: Prepare fresh dilutions of the stock solution in your cell culture medium immediately before use. It is crucial to ensure that the compound does not precipitate upon dilution in the aqueous medium.[3]

Troubleshooting Guides

Table 2: Troubleshooting Common Issues in this compound Experiments

Problem Potential Cause Recommended Solution
Low or no inhibition of PGE2 or LTB4 production Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit the target enzymes.Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM) to determine the IC50 value.
Compound precipitation: this compound may have precipitated out of the cell culture medium upon dilution.Visually inspect the media for any precipitate after adding this compound. Prepare fresh dilutions and consider vortexing briefly before adding to the cells. Ensure the final DMSO concentration is not causing solubility issues.[6]
Cell health issues: Cells may be unhealthy or not properly stimulated, leading to low basal levels of PGE2 or LTB4.Check cell viability using a Trypan Blue exclusion assay or a viability kit. Ensure proper stimulation of the cells (e.g., with LPS for macrophages) to induce enzyme expression.
Degradation of this compound: The compound may be unstable in the cell culture medium over the incubation period.Minimize the time between preparing the working solution and adding it to the cells. For long-term experiments, consider replenishing the medium with fresh this compound.
High cell toxicity observed This compound concentration is too high: The compound may be cytotoxic at the concentrations tested.Perform a cell viability assay (e.g., MTT, MTS, or Resazurin) to determine the non-toxic concentration range of this compound for your specific cell line.[7][8]
High DMSO concentration: The final concentration of the solvent in the cell culture may be toxic.Ensure the final DMSO concentration in all wells, including controls, is consistent and ideally below 0.1%.[5]
Inconsistent or variable results Inconsistent cell seeding density: Variations in cell number can lead to variability in the production of inflammatory mediators.Ensure a uniform cell seeding density across all wells of your assay plate.
Edge effects on the assay plate: Wells on the edge of the plate can be prone to evaporation, leading to altered compound concentrations.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
Incomplete mixing of this compound: The compound may not be evenly distributed in the well.Gently swirl the plate after adding this compound to ensure proper mixing.
Differential inhibition of PGE2 and LTB4 Different sensitivities of mPGES-1 and FLAP: this compound may have a different potency for each of its targets in your specific cell system.This is an important finding. Analyze the dose-response curves for both PGE2 and LTB4 inhibition separately to determine the IC50 for each pathway. This can provide insights into the compound's selectivity.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound

This workflow outlines the steps to identify the appropriate concentration range of this compound for your experiments, ensuring efficacy without inducing cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_viability Cell Viability Assay cluster_functional Functional Assay (PGE2/LTB4 Inhibition) start Prepare this compound Stock Solution (10 mM in DMSO) cells Culture and Seed Cells (e.g., RAW 264.7) in a 96-well plate start->cells treat_viability Treat cells with a range of this compound concentrations (e.g., 0.01 - 100 µM) cells->treat_viability incubate_viability Incubate for 24 hours treat_viability->incubate_viability assay_viability Perform MTT or Resazurin assay incubate_viability->assay_viability analyze_viability Determine the maximum non-toxic concentration assay_viability->analyze_viability treat_functional Pre-treat new set of cells with non-toxic concentrations of this compound analyze_viability->treat_functional Use concentrations below max non-toxic dose stimulate Stimulate cells to induce PGE2/LTB4 production (e.g., with LPS) treat_functional->stimulate incubate_functional Incubate for the appropriate time stimulate->incubate_functional collect Collect cell supernatants incubate_functional->collect assay_functional Measure PGE2 and LTB4 levels by ELISA collect->assay_functional analyze_functional Determine IC50 values for each pathway assay_functional->analyze_functional

Caption: Workflow for optimizing this compound concentration.

Detailed Steps:

  • Cell Seeding:

    • Culture your chosen cell line (e.g., RAW 264.7 macrophages) to ~80% confluency.

    • Trypsinize (if adherent) and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Cell Viability Assay (e.g., MTT Assay): [7][9]

    • Prepare serial dilutions of this compound in cell culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration is constant across all wells (≤ 0.1%).

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

    • Add MTT reagent (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for another 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the highest concentration that does not significantly reduce cell viability.

  • Functional Assay (PGE2 and LTB4 Inhibition):

    • Seed a new 96-well plate with your cells as described in step 1.

    • Pre-incubate the cells with a range of non-toxic concentrations of this compound (determined from the viability assay) for 1-2 hours.

    • Stimulate the cells with an appropriate agent to induce the production of PGE2 and LTB4 (e.g., 1 µg/mL of lipopolysaccharide (LPS) for RAW 264.7 cells).

    • Incubate for a suitable period (e.g., 18-24 hours).

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Measure the concentrations of PGE2 and LTB4 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Plot the percentage of inhibition of PGE2 and LTB4 production against the log of this compound concentration to determine the IC50 value for each pathway.

Protocol 2: Measuring PGE2 and LTB4 Production in Cell Supernatants by ELISA

This protocol provides a general outline for using an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PGE2 and LTB4.

  • Prepare Samples: Collect cell culture supernatants as described in Protocol 1. If not used immediately, store them at -80°C.

  • ELISA Procedure:

    • Use commercially available ELISA kits for PGE2 and LTB4.

    • Bring all reagents to room temperature before use.

    • Prepare the standard curve according to the kit's instructions.

    • Add standards, controls, and your samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated secondary antibody.

    • Incubate as per the manufacturer's protocol.

    • Wash the plate multiple times to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance on a microplate reader at the specified wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of PGE2 and LTB4 in your samples.

    • Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and a logical approach to troubleshooting common experimental issues.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 cPLA2 phospholipids->pla2 Stimulus aa Arachidonic Acid (AA) pla2->aa Releases cox COX-1/2 aa->cox flap FLAP aa->flap pgh2 PGH2 cox->pgh2 mpges1 mPGES-1 pgh2->mpges1 pge2 PGE2 mpges1->pge2 Inflammation, Pain five_lox 5-LOX lta4 LTA4 five_lox->lta4 flap->five_lox Presents AA to ltb4 LTB4 lta4->ltb4 Inflammation This compound This compound This compound->mpges1 Inhibits This compound->flap Inhibits

Caption: this compound's dual mechanism of action.

Troubleshooting_Logic cluster_efficacy Efficacy Issues cluster_toxicity Toxicity Issues cluster_variability Variability Issues start Unexpected Experimental Outcome no_inhibition No/Low Inhibition? start->no_inhibition high_toxicity High Cell Death? start->high_toxicity inconsistent_results Inconsistent Results? start->inconsistent_results check_conc Is concentration optimal? (Dose-response performed?) no_inhibition->check_conc YES check_solubility Is compound soluble in media? check_conc->check_solubility YES check_cells Are cells healthy and stimulated? check_solubility->check_cells YES check_viability Was a viability assay performed? high_toxicity->check_viability YES check_dmso Is final DMSO concentration <0.1%? check_viability->check_dmso YES check_seeding Is cell seeding consistent? inconsistent_results->check_seeding YES check_plate Are edge effects controlled? check_seeding->check_plate YES check_mixing Is compound mixed well? check_plate->check_mixing YES

Caption: Troubleshooting logical relationships.

References

mitigating Friluglanstat off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Friluglanstat. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell-based assays, with a specific focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[4] By inhibiting mPGES-1, this compound reduces the production of PGE2, a key mediator of inflammation and pain.[4]

Q2: What is the known selectivity profile of this compound?

A2: this compound is designed for high selectivity towards mPGES-1. However, as with any small molecule inhibitor, there is a potential for off-target interactions, particularly at higher concentrations. The selectivity has been profiled against other enzymes in the arachidonic acid cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and other prostaglandin synthases. Below is a summary of its inhibitory activity.

Data Presentation: this compound In Vitro Inhibitory Activity

TargetIC50 (nM)Description
mPGES-1 (Human) 15 Primary On-Target
cPGES (Human)> 10,000Cytosolic Prostaglandin E Synthase
mPGES-2 (Human)> 10,000Microsomal Prostaglandin E Synthase-2
COX-1 (Human)8,500Cyclooxygenase-1
COX-2 (Human)5,200Cyclooxygenase-2
LPCAT2 (Human)1,500Lysophosphatidylcholine Acyltransferase 2

Note: Data presented is hypothetical and for illustrative purposes.

Q3: What are potential off-target effects and why is LPCAT2 a suspected off-target?

A3: Off-target effects occur when a drug interacts with unintended molecular targets.[5][6] For this compound, an unexpected phenotype could arise from inhibition of proteins other than mPGES-1. Lysophosphatidylcholine Acyltransferase 2 (LPCAT2) is a potential off-target as it is involved in the biosynthesis of platelet-activating factor (PAF), another potent lipid mediator in inflammation.[7][8] Structural similarities between the substrate binding sites of mPGES-1 and LPCAT2 could potentially lead to off-target binding at high concentrations of this compound.

Troubleshooting Guide

Q4: My cells show unexpected toxicity or a phenotype inconsistent with PGE2 inhibition after this compound treatment. How can I determine if this is an off-target effect?

A4: This is a critical question when observing unexpected results. A multi-step approach is recommended to distinguish between on-target and off-target effects. The goal is to determine if the observed phenotype is dependent on the intended target, mPGES-1.

Mandatory Visualization: Signaling Pathway

Prostaglandin_Synthesis_Pathway cluster_pge2 PGE2 Synthesis cluster_paf PAF Synthesis Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Inhibition by NSAIDs PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 mPGES1 mPGES-1 (On-Target) PGH2->mPGES1 Other_Synthases Other Synthases PGH2->Other_Synthases PGE2 PGE2 Inflammation Inflammation, Pain PGE2->Inflammation Other_Prostanoids Other Prostanoids (PGD2, PGF2α, TXA2, PGI2) LPC Lysophosphatidylcholine (LPC) LPCAT2 LPCAT2 (Potential Off-Target) LPC->LPCAT2 PAF Platelet-Activating Factor (PAF) Inflammation_PAF Inflammation, Platelet Aggregation PAF->Inflammation_PAF mPGES1->PGE2 this compound Inhibition Other_Synthases->Other_Prostanoids LPCAT2->PAF Potential this compound Inhibition

Caption: Prostaglandin and PAF synthesis pathways showing the on-target (mPGES-1) and a potential off-target (LPCAT2) of this compound.

Mandatory Visualization: Troubleshooting Workflow

Off_Target_Troubleshooting_Workflow start Unexpected Phenotype Observed with this compound dose_response 1. Perform Dose-Response Experiment start->dose_response measure_pge2 2. Measure On-Target Effect (PGE2 Levels) dose_response->measure_pge2 phenotype_pge2_corr Does Phenotype Severity Correlate with PGE2 Inhibition? measure_pge2->phenotype_pge2_corr genetic_validation 3. Perform Genetic Target Validation phenotype_pge2_corr->genetic_validation Yes off_target Conclusion: Phenotype is LIKELY OFF-TARGET phenotype_pge2_corr->off_target No knockdown siRNA/shRNA Knockdown of mPGES-1 genetic_validation->knockdown knockout CRISPR-Cas9 Knockout of mPGES-1 genetic_validation->knockout phenotype_persist Does Phenotype Persist in KO/KD Cells? knockdown->phenotype_persist knockout->phenotype_persist rescue_exp 4. Perform Rescue Experiment (Add back exogenous PGE2) phenotype_persist->rescue_exp No phenotype_persist->off_target Yes phenotype_rescued Is Phenotype Rescued? rescue_exp->phenotype_rescued on_target Conclusion: Phenotype is LIKELY ON-TARGET phenotype_rescued->on_target Yes phenotype_rescued->off_target No, or partial

Caption: A stepwise workflow to determine if an observed cellular phenotype is an on-target or off-target effect of this compound.

Q5: How do I perform genetic validation to confirm the role of mPGES-1?

A5: Genetic validation is a powerful tool to confirm that a drug's effect is mediated through its intended target.[9][10] This involves reducing or eliminating the expression of the target protein (mPGES-1) and then observing if this compound still elicits the same phenotype.

  • siRNA/shRNA Knockdown: This method transiently reduces mPGES-1 mRNA levels, leading to decreased protein expression. If the this compound-induced phenotype is diminished or absent in knockdown cells compared to control cells, it suggests an on-target effect.

  • CRISPR-Cas9 Knockout: This technique creates a permanent loss of the mPGES-1 gene.[5] If the phenotype is completely absent in the knockout cell line, even in the presence of this compound, it provides strong evidence for an on-target mechanism.[9] Conversely, if the drug still causes the same effect in cells lacking the target, the phenotype is unequivocally off-target.[11]

Q6: What is a "rescue" experiment and how can it help?

A6: A rescue experiment aims to reverse the observed phenotype by replenishing the product of the inhibited pathway. In this case, if this compound is truly acting on-target, the observed phenotype should be due to the depletion of PGE2. By adding exogenous PGE2 to the cell culture media, you may be able to "rescue" the cells from the effects of this compound. If the phenotype is reversed, it supports an on-target mechanism.

Mandatory Visualization: Logic Diagram for Result Interpretation

Result_Interpretation_Logic start Experiment: Treat mPGES-1 Knockout (KO) Cells with this compound q1 Is the unexpected phenotype still observed in KO cells? start->q1 res_off_target Result: Phenotype is OFF-TARGET. The effect is independent of mPGES-1. q1->res_off_target Yes res_on_target Result: Phenotype is ON-TARGET. The effect requires mPGES-1. q1->res_on_target No next_steps_off Next Steps: - Identify the off-target (e.g., proteomics). - Use lower this compound concentration. - Find a more selective chemical probe. res_off_target->next_steps_off next_steps_on Next Steps: - Confirm downstream signaling of PGE2. - Perform rescue experiments with PGE2. - Validate in other cell lines or models. res_on_target->next_steps_on

Caption: A logic diagram to guide the interpretation of results from experiments using mPGES-1 knockout cell lines.

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of mPGES-1

This protocol provides a general guideline for transiently knocking down mPGES-1 expression in a cultured cell line. Optimization will be required for specific cell types.

  • Cell Seeding:

    • Day 1: Seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection. For example, seed 2.5 x 10^5 cells per well.

  • Transfection Preparation:

    • Day 2: For each well, prepare two tubes.

    • Tube A: Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium (e.g., Opti-MEM). Incubate for 5 minutes at room temperature.

    • Tube B: Dilute 30 pmol of mPGES-1 siRNA (or a non-targeting control siRNA) in 100 µL of serum-free medium.

  • Transfection:

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.

    • Add the 200 µL siRNA-lipid complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

    • Incubate cells for 48-72 hours at 37°C and 5% CO2.

  • Validation and Experimentation:

    • After incubation, harvest a subset of cells to validate knockdown efficiency via qRT-PCR or Western Blot.

    • Treat the remaining cells with this compound (and vehicle control) and assess the phenotype of interest.

Protocol 2: Prostaglandin E2 (PGE2) Quantification by ELISA

This protocol measures the on-target activity of this compound by quantifying the amount of PGE2 secreted by cells.

  • Cell Treatment:

    • Seed cells in a 24-well plate and grow to ~90% confluency.

    • Wash cells once with PBS.

    • Add fresh serum-free media containing a range of this compound concentrations (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Co-stimulate with an inflammatory agent like IL-1β (10 ng/mL) or LPS (1 µg/mL) to induce the prostaglandin synthesis pathway. Incubate for 18-24 hours.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge at 1,000 x g for 10 minutes to remove any cells or debris.

    • Store the supernatant at -80°C until ready for analysis.

  • ELISA Procedure:

    • Perform the PGE2 measurement using a commercially available PGE2 ELISA kit. Follow the manufacturer's instructions precisely.

    • Briefly, this involves adding standards and samples to a microplate pre-coated with a PGE2 capture antibody, followed by the addition of a conjugated detection antibody, a substrate, and a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the supplied PGE2 standards.

    • Calculate the concentration of PGE2 in each sample by interpolating from the standard curve. Plot the PGE2 concentration against the this compound concentration to determine the IC50 value for on-target activity in your cell line.

References

Friluglanstat Treatment: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting unexpected results that may arise during experiments with Friluglanstat.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] mPGES-1 is a key enzyme in the inflammatory pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[2] PGE2 is a potent pro-inflammatory mediator involved in pain, inflammation, and fever.[2] By inhibiting mPGES-1, this compound reduces the production of PGE2, thereby exerting its anti-inflammatory effects.

Q2: I am not observing the expected decrease in PGE2 levels after this compound treatment. What are the possible causes?

Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Cell Permeability: Ensure that this compound is able to effectively penetrate the cell membrane of your experimental model.[3] Some cell types may have lower permeability to certain small molecules.

  • Inhibitor Concentration: The concentration of this compound may be insufficient to fully inhibit mPGES-1 activity. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.[4] As a general guideline, using a concentration 5 to 10 times higher than the known IC50 or Ki value is often recommended to ensure complete inhibition.[3]

  • Inhibitor Stability: Verify the stability of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. Always follow the manufacturer's instructions for storage and handling.

  • Assay Sensitivity: The assay used to measure PGE2 levels may not be sensitive enough to detect subtle changes. Validate your assay with appropriate positive and negative controls.

  • Alternative Prostaglandin Synthesis Pathways: While mPGES-1 is a major contributor to PGE2 production, other prostaglandin E synthases (e.g., mPGES-2, cPGES) may also be active in your system. Consider investigating the expression levels of these alternative enzymes.

Q3: I am observing significant off-target effects or cellular toxicity with this compound treatment. What should I do?

Off-target effects and toxicity are common challenges when working with small molecule inhibitors.[4] Here are some strategies to address these issues:

  • Concentration Optimization: High concentrations of inhibitors are more likely to cause off-target effects and toxicity.[3] Use the lowest effective concentration of this compound as determined by your dose-response experiments.

  • Control Experiments: It is crucial to include appropriate controls to differentiate between on-target and off-target effects. This includes a vehicle-only control and potentially a negative control compound with a similar chemical structure but no activity against mPGES-1.

  • Cell Viability Assays: Perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your main experiment to monitor for any cytotoxic effects of the treatment.

  • Selectivity Profiling: If off-target effects are suspected, consider profiling this compound against a panel of related enzymes to assess its selectivity.

Q4: The results of my this compound experiments are inconsistent between replicates. How can I improve reproducibility?

Inconsistent results can be frustrating. To improve the reproducibility of your experiments, consider the following:

  • Standardized Protocols: Ensure that all experimental steps, from cell culture and treatment to sample collection and analysis, are performed consistently across all replicates.

  • Reagent Quality: Use high-quality reagents and ensure that your this compound stock solution is prepared accurately and stored correctly.

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these factors can influence cellular responses to treatment.

  • Assay Performance: Verify the performance of your assays by including appropriate controls and standards in each experiment.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 In-Depth Investigation cluster_3 Resolution Unexpected_Results Unexpected Experimental Results Check_Concentration Verify this compound Concentration & Stability Unexpected_Results->Check_Concentration Check_Protocol Review Experimental Protocol Unexpected_Results->Check_Protocol Check_Reagents Assess Reagent Quality Unexpected_Results->Check_Reagents Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response Check_Protocol->Dose_Response Check_Reagents->Dose_Response Viability_Assay Conduct Cell Viability Assay Dose_Response->Viability_Assay Positive_Control Test with Known mPGES-1 Activator Viability_Assay->Positive_Control Orthogonal_Assay Use Orthogonal Assay to Confirm Results Positive_Control->Orthogonal_Assay Optimize_Protocol Optimize Protocol Orthogonal_Assay->Optimize_Protocol Consult_Literature Consult Literature for Similar Issues Optimize_Protocol->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

Data Presentation

Table 1: Troubleshooting Dose-Response Experiment for this compound

This compound Concentration (nM)Expected PGE2 Inhibition (%)Observed PGE2 Inhibition (%)Cell Viability (%)Notes
0 (Vehicle)00100Vehicle control
110-20
1040-60
10080-95Expected IC50 range
1000>95Check for toxicity
10000>95High concentration

Experimental Protocols

Protocol: Cell-Based Assay for mPGES-1 Inhibition

  • Cell Culture: Plate cells (e.g., A549, macrophages) in a suitable culture medium and allow them to adhere overnight.

  • Pre-treatment (Optional): If studying induced PGE2 production, pre-treat cells with an inflammatory stimulus (e.g., IL-1β, LPS) for the appropriate duration.

  • This compound Treatment: Add this compound at various concentrations to the cell cultures. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined period to allow for the inhibition of mPGES-1 and subsequent reduction in PGE2 synthesis.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound relative to the vehicle control.

Signaling Pathway

G cluster_0 Arachidonic Acid Cascade Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Pain & Inflammation PGE2->Inflammation This compound This compound This compound->mPGES1

Caption: this compound inhibits mPGES-1, blocking PGE2 production.

References

Technical Support Center: Assessing Friluglanstat Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the cytotoxic effects of Friluglanstat in primary cell cultures. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during in vitro toxicity screening.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a small molecule drug classified as a prostaglandin synthase inhibitor.[1] Its mechanism of action involves the inhibition of key enzymes in the arachidonic acid cascade, such as microsomal prostaglandin E synthase-1 (mPGES-1). By blocking this enzyme, this compound reduces the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2]

Q2: Why is it important to assess the cytotoxicity of this compound in primary cell cultures? A2: While this compound is designed to target a specific pathway, it is crucial to determine its potential off-target effects and overall safety profile. Primary cell cultures, being derived directly from tissues, provide a more biologically relevant model compared to immortalized cell lines for predicting potential toxic effects in vivo.[3] Assessing cytotoxicity helps establish a therapeutic window and identify concentrations that may be harmful to normal, healthy cells.

Q3: What are the common methods for assessing cytotoxicity in primary cells? A3: Several assays are commonly used to measure cytotoxicity. These can be broadly categorized as:

  • Metabolic Assays: (e.g., MTT, WST-1) These colorimetric assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[4][5]

  • Membrane Integrity Assays: (e.g., LDH release) These assays quantify the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium from cells with damaged membranes.[4][6]

  • Dye Exclusion/Inclusion Assays: (e.g., using DNA-binding dyes) These methods use fluorescent dyes that are excluded by healthy cells but can penetrate the compromised membranes of dead cells to bind to DNA, generating a fluorescent signal.[7][8]

Q4: How do I choose the right cytotoxicity assay for my experiment with this compound? A4: The choice of assay depends on your specific research question, cell type, and the expected mechanism of cell death. It is often recommended to use at least two different assays that measure distinct cellular parameters (e.g., metabolic activity and membrane integrity) to confirm the results and gain a more comprehensive understanding of this compound's cytotoxic profile.

Signaling Pathways and Experimental Workflows

To better understand the experimental process and the biological context of this compound's action, the following diagrams illustrate the key pathways and workflows.

Friluglanstat_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid (AA) PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 PGH2 COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation Pain Cell Proliferation PGE2->Inflammation This compound This compound This compound->mPGES1

Caption: this compound's inhibitory action on the mPGES-1 enzyme.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis A1 Isolate & Culture Primary Cells A2 Seed Cells into 96-well Plate A1->A2 A3 Allow Cells to Adhere (12-24h) A2->A3 B1 Prepare Serial Dilutions of this compound A3->B1 B2 Treat Cells with Drug (Include Vehicle & Lysis Controls) B1->B2 B3 Incubate for Desired Time Period (e.g., 24, 48h) B2->B3 C1 Perform Cytotoxicity Assay (e.g., MTT, LDH) B3->C1 C2 Measure Signal (Absorbance/Fluorescence) C1->C2 C3 Calculate % Viability/ Cytotoxicity vs. Controls C2->C3 C4 Determine IC50 Value C3->C4

Caption: General workflow for assessing this compound cytotoxicity.

Detailed Experimental Protocols

Below are standardized protocols for three common cytotoxicity assays. Note that optimization for specific primary cell types may be required.

Protocol 1: MTT Assay (Metabolic Activity)

This assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[5]

Materials:

  • Primary cells in culture

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 12-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with vehicle only) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator (37°C, 5% CO2).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

Protocol 2: LDH Release Assay (Membrane Integrity)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the supernatant.[6]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit

  • Primary cells in culture

  • 96-well clear flat-bottom plates

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (positive control, usually included in the kit)

  • Microplate reader (490 nm absorbance)

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT Assay protocol. Additionally, prepare wells for a maximum LDH release control by adding Lysis Buffer 45 minutes before the end of the incubation period.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit).

  • Measurement: Read the absorbance at 490 nm.

  • Calculation: Calculate cytotoxicity as: (% Cytotoxicity) = [(Sample_Value - Vehicle_Control) / (Max_LDH_Release - Vehicle_Control)] * 100.

Data Presentation and Interpretation

Quantitative data should be structured for clear comparison. After performing the experiments, raw data can be processed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to reduce cell viability by 50%.

Table 1: Example Raw Absorbance Data from MTT Assay (48h Exposure)

This compound (µM) Replicate 1 (OD 570nm) Replicate 2 (OD 570nm) Replicate 3 (OD 570nm) Mean OD % Viability
0 (Vehicle) 1.254 1.288 1.271 1.271 100.0%
1 1.211 1.245 1.230 1.229 96.7%
10 1.053 1.089 1.066 1.069 84.1%
50 0.789 0.812 0.795 0.799 62.8%
100 0.612 0.644 0.631 0.629 49.5%
250 0.345 0.360 0.351 0.352 27.7%

| 500 | 0.150 | 0.158 | 0.155 | 0.154 | 12.1% |

Table 2: Summary of IC50 Values for this compound Across Different Primary Cell Types

Primary Cell Type Assay Used Exposure Time (h) Calculated IC50 (µM)
Human Hepatocytes MTT 48 112.5
Human Hepatocytes LDH Release 48 135.2
Human Renal Proximal Tubule Cells MTT 48 88.7

| Human Dermal Fibroblasts | MTT | 48 | > 500 |

Troubleshooting Guide

Encountering issues during cytotoxicity assays is common. This guide addresses specific problems in a Q&A format.

Troubleshooting_Tree Start Problem Observed HighBG High Background Signal in Control Wells? Start->HighBG Inconsistent High Variability Between Replicates? Start->Inconsistent NoEffect No Cytotoxic Effect Observed? Start->NoEffect HighBG->Inconsistent No Sol_HighBG1 Cause: Media Interference Solution: Test medium components alone. Use phenol red-free medium. HighBG->Sol_HighBG1 Yes Inconsistent->NoEffect No Sol_Inconsistent1 Cause: Uneven Cell Seeding Solution: Ensure single-cell suspension. Avoid edge effects by not using outer wells. Inconsistent->Sol_Inconsistent1 Yes Sol_NoEffect1 Cause: Drug Inactive/Degraded Solution: Verify drug concentration and stability. Prepare fresh dilutions. NoEffect->Sol_NoEffect1 Yes Sol_HighBG2 Cause: Contamination Solution: Check for microbial contamination. Use fresh reagents. Sol_HighBG1->Sol_HighBG2 Sol_Inconsistent2 Cause: Pipetting Error Solution: Use calibrated pipettes. Handle cell suspension gently. Sol_Inconsistent1->Sol_Inconsistent2 Sol_NoEffect2 Cause: Incubation Time Too Short Solution: Increase drug exposure time (e.g., 72h). Sol_NoEffect1->Sol_NoEffect2 Sol_NoEffect3 Cause: Cell Type is Resistant Solution: Test a higher concentration range. Confirm with a positive control. Sol_NoEffect2->Sol_NoEffect3

Caption: A decision tree for troubleshooting common cytotoxicity assay issues.

Q5: My vehicle control (DMSO) is showing significant cell death. What should I do? A5: This indicates that your primary cells are sensitive to the solvent. The final concentration of DMSO should typically be kept below 0.5%, and ideally below 0.1%. Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration for your specific primary cell type and use that concentration for all subsequent experiments.

Q6: My MTT results show an increase in signal at low concentrations of this compound. Is this an error? A6: Not necessarily. This phenomenon, known as hormesis, can sometimes be observed where low doses of a substance stimulate cell proliferation or metabolic activity. However, it can also be an artifact if the compound interferes with the assay chemistry.[9] To verify, confirm the result with a different cytotoxicity assay that has a different detection principle, such as an LDH release assay or a dye-based method.

Q7: The results from my MTT and LDH assays are not correlating well. Why? A7: This can happen because the assays measure different cellular events. The MTT assay measures metabolic dysfunction, which may occur earlier or later than the loss of membrane integrity measured by the LDH assay. A compound might be cytostatic (inhibiting proliferation without killing cells), which would reduce the MTT signal but not increase LDH release.[9] Analyzing the results together provides a more complete picture of the drug's effect. For example, a low MTT signal without high LDH release suggests a cytostatic effect, whereas a low MTT signal with high LDH release indicates a cytotoxic, lytic effect.

References

Technical Support Center: Friluglanstat and Cell Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Friluglanstat in cell culture experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] mPGES-1 is a key enzyme in the inflammatory pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[2] PGE2 is a potent inflammatory mediator involved in pain, fever, and various inflammatory diseases.[2] By inhibiting mPGES-1, this compound reduces the production of PGE2.

Q2: How can I measure the activity of this compound in a cell-based assay?

The most common method to measure this compound's activity is to quantify its inhibition of PGE2 production in cells. This typically involves stimulating cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or interleukin-1 beta (IL-1β), to induce the expression of mPGES-1 and subsequent PGE2 synthesis.[2][3] The concentration of PGE2 in the cell culture supernatant is then measured, commonly by using a Prostaglandin E2 ELISA kit.[4][5][6][7][8]

Q3: I am observing lower than expected activity of this compound in my cell culture experiments containing serum. Why could this be?

The presence of serum in cell culture media can significantly impact the apparent activity of this compound. Serum proteins, particularly albumin, can bind to small molecule drugs, thereby reducing the concentration of the free, active compound available to interact with its target enzyme within the cells.[9] This can lead to a rightward shift in the dose-response curve and a higher apparent IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Q4: How can I determine if serum protein binding is affecting my results?

To assess the impact of serum on this compound's activity, you can perform a dose-response experiment in the presence of varying concentrations of serum (e.g., 0%, 2%, 10% Fetal Bovine Serum). A significant increase in the IC50 value with increasing serum concentration is a strong indicator of serum protein binding.

Q5: How do I account for serum protein binding in my experimental design?

One approach is to determine the IC50 of this compound in the presence of a serum concentration that is physiologically relevant to your in vivo model. Alternatively, you can estimate the serum-free IC50 by measuring the IC50 at different serum concentrations and extrapolating to 0% serum.[10] It's important to note that the unbound, or free, drug concentration is what is considered biologically active.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in PGE2 measurements between replicate wells. - Inconsistent cell seeding. - Pipetting errors during reagent addition. - Uneven stimulation of cells.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and consistent technique. - Gently swirl the plate after adding the stimulating agent to ensure even distribution.
Low or no PGE2 production after stimulation. - Cells are not responsive to the stimulus. - Low expression of mPGES-1. - Incorrect concentration of stimulating agent. - Problems with the PGE2 ELISA kit.- Confirm cell line responsiveness from literature or prior experiments. - Use a cell line known to express mPGES-1 upon stimulation (e.g., A549, RAW264.7).[2] - Titrate the stimulating agent to determine the optimal concentration. - Run the positive control provided with the ELISA kit to validate its performance.
This compound shows no inhibitory effect. - Incorrect concentration of this compound. - Compound degradation. - High serum concentration masking the effect.- Verify the dilution calculations and prepare fresh stock solutions. - Store this compound according to the manufacturer's instructions. - Test the compound in a low-serum or serum-free medium to assess its intrinsic activity.
Inconsistent IC50 values across different experiments. - Variation in cell passage number. - Differences in serum batches. - Inconsistent incubation times.- Use cells within a consistent passage number range for all experiments. - Test a new batch of serum for its effect on a known inhibitor before use in critical experiments. - Adhere strictly to the optimized incubation times for stimulation and inhibitor treatment.

Quantitative Data

Due to the limited availability of public data on this compound's serum protein binding, the following table presents data for MF63, another potent and selective mPGES-1 inhibitor, to illustrate the typical impact of serum on inhibitor activity.

Table 1: In Vitro Inhibitory Activity of MF63 Against mPGES-1

Assay ConditionTargetIC50 (nM)Reference
Cell-freeHuman mPGES-11.3[7]
Cell-based (A549 cells)PGE2 production76[5]
Human Whole Blood AssayPGE2 production1300[2]

Note: The whole blood assay contains a high concentration of plasma proteins, which accounts for the significant increase in the IC50 value compared to cell-free and cell-based assays with lower serum concentrations.

Experimental Protocols

Cell-Based Assay for mPGES-1 Activity

This protocol describes a general method for assessing the inhibitory activity of this compound on PGE2 production in a human cell line (e.g., A549).

Materials:

  • Human A549 cells

  • Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

  • This compound

  • Interleukin-1 beta (IL-1β)

  • Prostaglandin E2 (PGE2) ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture the cells overnight in DMEM supplemented with 10% FBS.

  • Serum Starvation (Optional): For experiments in low-serum or serum-free conditions, replace the medium with DMEM containing 0.5% FBS or no FBS for 24 hours prior to the experiment.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium (with or without serum). Remove the old medium from the cells and add the this compound dilutions. Incubate for 1 hour.

  • Stimulation: Add IL-1β to each well to a final concentration of 1 ng/mL to induce mPGES-1 expression and PGE2 production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PGE2 concentration against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Prostaglandin E2 (PGE2) ELISA Protocol (General)

This is a generalized protocol for a competitive ELISA to measure PGE2. Always refer to the specific manufacturer's protocol for the kit you are using.

Principle:

This assay is based on the competitive binding between PGE2 in the sample and a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The amount of HRP-labeled PGE2 bound to the antibody is inversely proportional to the amount of PGE2 in the sample.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard Curve: Add the prepared PGE2 standards to the appropriate wells of the antibody-coated microplate.

  • Sample Addition: Add your cell culture supernatants to the sample wells.

  • Competitive Binding: Add the HRP-conjugated PGE2 to all wells.

  • Incubation: Incubate the plate according to the kit's instructions (typically 1-2 hours at room temperature).

  • Washing: Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well. A color will develop.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will change (e.g., from blue to yellow).

  • Read Absorbance: Read the absorbance of each well at the specified wavelength (usually 450 nm) using a microplate reader.

  • Calculation: Calculate the PGE2 concentration in your samples by comparing their absorbance to the standard curve.

Visualizations

mPGES1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er_golgi ER / Golgi Membrane Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid cleaved by COX-2 COX-2 Arachidonic_Acid->COX-2 PGH2 PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 COX-2->PGH2 converts to PGE2 PGE2 mPGES-1->PGE2 converts to Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) PLA2 cPLA2 Inflammatory_Stimuli->PLA2 activates PLA2->Phospholipids Inflammation Pain, Fever, Inflammation PGE2->Inflammation promotes This compound This compound This compound->mPGES-1 inhibits

Caption: The mPGES-1 signaling pathway in inflammation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate culture_overnight Culture Overnight seed_cells->culture_overnight serum_starve Serum Starve (Optional) culture_overnight->serum_starve add_inhibitor Add this compound (Serial Dilutions) serum_starve->add_inhibitor add_stimulus Add IL-1β (Stimulation) add_inhibitor->add_stimulus incubate Incubate 24h add_stimulus->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant run_elisa Perform PGE2 ELISA collect_supernatant->run_elisa calculate_ic50 Calculate IC50 run_elisa->calculate_ic50

Caption: Workflow for cell-based mPGES-1 inhibitor assay.

serum_effect_logic cluster_serum High Serum Condition cluster_no_serum Serum-Free Condition serum_proteins Serum Proteins (e.g., Albumin) bound_complex Protein-Bound This compound (Inactive) serum_proteins->bound_complex friluglanstat_total Total this compound friluglanstat_total->serum_proteins binds to free_friluglanstat_low Low Free This compound friluglanstat_total->free_friluglanstat_low equilibrium reduced_activity Reduced Apparent Activity (High IC50) free_friluglanstat_low->reduced_activity leads to friluglanstat_total_sf Total this compound free_friluglanstat_high High Free This compound friluglanstat_total_sf->free_friluglanstat_high is mostly high_activity High Apparent Activity (Low IC50) free_friluglanstat_high->high_activity leads to

Caption: Impact of serum on this compound's bioavailability.

References

Friluglanstat degradation and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: There is currently no publicly available information regarding a compound named "Friluglanstat." The following troubleshooting guides and FAQs are based on general best practices for handling and storing investigational compounds. This information should be adapted as specific data for this compound becomes available. Researchers, scientists, and drug development professionals should always refer to the specific documentation provided by the manufacturer for guidance.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: As specific stability data for this compound is unavailable, general precautionary storage conditions should be followed. Investigational compounds are typically stored in a controlled environment to minimize degradation. Best practices include:

  • Temperature: Refrigeration at 2-8°C is a common starting point for new compounds to slow down potential chemical degradation. Some compounds may require freezing (-20°C or -80°C) for long-term stability. Room temperature storage should be avoided unless stability data confirms it is acceptable.

  • Light: Protect from light by storing in amber vials or in a dark location to prevent photodecomposition.

  • Humidity: Store in a low-humidity environment, possibly with desiccants, to prevent hydrolysis.

Q2: How should I handle this compound to prevent degradation during experiments?

A: To maintain the integrity of this compound during experimental procedures, consider the following:

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade certain molecules. Aliquot the compound into single-use vials to avoid this.

  • Use Appropriate Solvents: The choice of solvent can significantly impact stability. Refer to any available preliminary data or perform solubility and stability studies in common laboratory solvents.

  • Control pH: The stability of a compound can be pH-dependent. Use buffered solutions to maintain a stable pH throughout your experiment.

  • Work Quickly and on Ice: When preparing solutions, work efficiently and keep samples on ice to minimize thermal degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Review storage conditions. Is the temperature, light, and humidity appropriate? 2. Evaluate experimental workflow. Are there prolonged periods at room temperature? Are you minimizing freeze-thaw cycles? 3. Perform analytical tests (e.g., HPLC, LC-MS) to assess the purity and integrity of your this compound stock.
Loss of compound activity Degradation of the active form of this compound.1. Investigate potential degradation pathways. Common pathways include oxidation, hydrolysis, and photodecomposition. 2. Consider if any components of your experimental system (e.g., media, buffers, other reagents) could be contributing to degradation. 3. If oxidation is suspected, consider degassing solvents or adding antioxidants (if compatible with the experiment).
Precipitation of the compound from solution Poor solubility or compound instability in the chosen solvent.1. Verify the solubility of this compound in the solvent at the working concentration. 2. Assess the pH of the solution, as it can affect solubility. 3. Consider using a different solvent or a co-solvent system. Sonication may aid in initial dissolution but be cautious of potential degradation.

Experimental Protocols

As no specific experimental data for this compound is available, a generalized protocol for assessing compound stability is provided below. This should be adapted based on the specific chemical properties of this compound once they are known.

Protocol: Preliminary Stability Assessment of a Novel Compound

  • Objective: To determine the short-term stability of a novel compound under various common laboratory conditions.

  • Materials:

    • Novel compound (e.g., this compound)

    • A panel of common laboratory solvents (e.g., DMSO, ethanol, PBS)

    • Temperature-controlled environments (e.g., refrigerator, freezer, incubator)

    • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Method:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration.

    • Aliquot the stock solution into multiple vials.

    • Dilute the stock solution into various buffers and media relevant to planned experiments (e.g., PBS, cell culture media).

    • Store the aliquots under different conditions:

      • -20°C (protected from light)

      • 4°C (protected from light)

      • Room temperature (protected from light)

      • Room temperature (exposed to ambient light)

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by a suitable analytical method (e.g., HPLC).

    • Quantify the amount of the parent compound remaining at each time point and under each condition to determine the degradation rate.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for assessing the stability of a new chemical entity like this compound.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot dilute Dilute into Experimental Buffers aliquot->dilute storage_neg20 -20°C dilute->storage_neg20 storage_4 4°C dilute->storage_4 storage_rt_dark RT (Dark) dilute->storage_rt_dark storage_rt_light RT (Light) dilute->storage_rt_light sampling Sample at Time Points (0, 2, 4, 8, 24h) storage_neg20->sampling storage_4->sampling storage_rt_dark->sampling storage_rt_light->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Quantify Degradation hplc->data

Workflow for Preliminary Compound Stability Assessment.

Technical Support Center: Friluglanstat Dosage Adjustment in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Friluglanstat. The focus is on adjusting dosages based on animal model responses during preclinical experiments.

Disclaimer: Information regarding the mechanism of action is primarily based on studies of Vipoglanstat, a compound with the same target, microsomal prostaglandin E synthase-1 (mPGES-1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] This enzyme is a key player in the inflammatory cascade, specifically in the production of prostaglandin E2 (PGE2), a potent mediator of pain, inflammation, and fever.[1] By inhibiting mPGES-1, this compound reduces the levels of PGE2 at the site of inflammation, thereby exerting its anti-inflammatory and analgesic effects.[1]

Q2: How do I determine the starting dose for my animal model?

Determining the initial dose of this compound for your animal model requires a literature review for any existing preclinical data on this compound or similar mPGES-1 inhibitors. If no data is available, a dose-ranging study is recommended. Start with a low dose, several-fold lower than the anticipated efficacious dose, and escalate the dose in different animal cohorts. Key parameters to monitor include target engagement (e.g., inhibition of PGE2 production), clinical signs of efficacy, and any potential adverse effects.

Q3: What are the typical pharmacokinetic parameters I should consider for this compound in animal models?

While specific pharmacokinetic data for this compound is not publicly available, general principles of pharmacokinetics in animals should be considered.[2][3] Key parameters to measure include:

  • Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.

  • Maximum Concentration (Cmax) : The peak plasma concentration of the drug.

  • Time to Maximum Concentration (Tmax) : The time at which Cmax is reached.

  • Half-life (t½) : The time required for the plasma concentration of the drug to decrease by half.

  • Area Under the Curve (AUC) : A measure of total drug exposure over time.

These parameters can vary significantly between different animal species.[4][5] Understanding these in your specific model is crucial for establishing an effective dosing regimen.

Troubleshooting Guides

Issue 1: Lack of Efficacy at the Initial Dose

If you are not observing the expected therapeutic effect in your animal model, consider the following troubleshooting steps:

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Dose Increase the dose of this compound in a stepwise manner. Monitor for a dose-dependent increase in efficacy.
Poor Bioavailability Consider a different route of administration (e.g., from oral to parenteral).[2] Review the formulation of the drug to ensure proper dissolution and absorption.
Rapid Metabolism/Clearance Increase the dosing frequency to maintain therapeutic drug concentrations. Analyze plasma samples to determine the pharmacokinetic profile in your animal model.
Species-Specific Differences Pharmacokinetics and pharmacodynamics can vary significantly between species.[4][5] What is effective in one species may not be in another. A thorough literature review of the specific animal model is recommended.
Target Not Relevant in the Model Confirm that the mPGES-1 pathway is a key driver of the pathology in your chosen animal model.
Issue 2: Observed Adverse Effects

If you observe adverse effects in your animal model, the following steps may help:

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Dose is Too High Reduce the dose of this compound. The goal is to find a therapeutic window where efficacy is achieved with minimal side effects.
Off-Target Effects While this compound is a selective inhibitor, high concentrations may lead to off-target effects. Lowering the dose is the first step.
Metabolite Toxicity Investigate the metabolic profile of this compound in your animal model. Toxic metabolites could be contributing to the observed adverse effects.
Route of Administration The route of administration can influence the toxicity profile. Consider alternative routes that may reduce local or systemic adverse effects.
Issue 3: High Variability in Animal Response

High variability in the response of individual animals can make it difficult to interpret the results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Genetic Variability Ensure that you are using a genetically homogenous strain of animals.
Differences in Metabolism Individual animals may metabolize the drug at different rates. Consider measuring drug levels in plasma to correlate exposure with response.
Inconsistent Drug Administration Ensure that the drug is being administered consistently and accurately to all animals.
Underlying Health Status Ensure that all animals are healthy and free of underlying conditions that could affect their response to the drug.

Experimental Protocols

Protocol 1: Dose-Ranging and Efficacy Study in a Rat Model of Inflammatory Arthritis

  • Animal Model: Lewis rats with collagen-induced arthritis.

  • Groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • This compound (1 mg/kg, oral, once daily)

    • This compound (3 mg/kg, oral, once daily)

    • This compound (10 mg/kg, oral, once daily)

    • Positive control (e.g., Meloxicam, 1 mg/kg, oral, once daily)

  • Dosing: Administer the assigned treatment for 14 consecutive days, starting from the onset of clinical signs of arthritis.

  • Efficacy Readouts:

    • Clinical Score: Assess paw swelling and inflammation daily using a standardized scoring system.

    • Histopathology: At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.

    • Biomarkers: Measure levels of PGE2 in the plasma or affected joint tissue to confirm target engagement.

  • Data Analysis: Compare the mean clinical scores and histological parameters between the different treatment groups using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats.

  • Groups:

    • Intravenous (IV) administration (e.g., 1 mg/kg)

    • Oral (PO) administration (e.g., 10 mg/kg)

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using non-compartmental analysis software.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1200850
Tmax (h) 0.11.5
t½ (h) 4.24.5
AUC₀-∞ (ng*h/mL) 36006800
Bioavailability (F%) -75%

Table 2: Hypothetical Efficacy Data in a Rat Arthritis Model

Treatment GroupMean Clinical Score (Day 14)PGE2 Inhibition in Joint (%)
Vehicle Control 12.5 ± 1.80%
This compound (1 mg/kg) 9.8 ± 1.535%
This compound (3 mg/kg) 6.2 ± 1.168%
This compound (10 mg/kg) 3.5 ± 0.892%
Positive Control 4.1 ± 0.9Not Applicable

Visualizations

Friluglanstat_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation_Pain Inflammation & Pain PGE2->Inflammation_Pain This compound This compound This compound->mPGES1

Caption: this compound's mechanism of action in the arachidonic acid cascade.

Dosage_Adjustment_Workflow Start Start: Initial Dose Selection Dose_Admin Administer this compound to Animal Cohorts Start->Dose_Admin Assess_Efficacy Assess Efficacy (e.g., Clinical Score, Biomarkers) Dose_Admin->Assess_Efficacy Assess_Toxicity Monitor for Adverse Effects Dose_Admin->Assess_Toxicity Decision Evaluate Response Assess_Efficacy->Decision Assess_Toxicity->Decision Increase_Dose Increase Dose Decision->Increase_Dose Efficacy - Toxicity Decrease_Dose Decrease Dose Decision->Decrease_Dose Efficacy + Toxicity Optimal_Dose Optimal Dose Identified Decision->Optimal_Dose + Efficacy - Toxicity Stop_Experiment Toxicity Observed Re-evaluate or Stop Decision->Stop_Experiment - Efficacy + Toxicity Increase_Dose->Dose_Admin Decrease_Dose->Dose_Admin

Caption: Decision workflow for adjusting this compound dosage in animal models.

References

Validation & Comparative

A Comparative Guide: Friluglanstat vs. COX-2 Inhibitors in Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The management of arthritis, a condition characterized by joint inflammation and pain, has long relied on the use of non-steroidal anti-inflammatory drugs (NSAIDs), including the more targeted cyclooxygenase-2 (COX-2) inhibitors. However, the quest for therapies with improved safety profiles continues. This guide provides a comparative overview of a newer investigational agent, friluglanstat, which belongs to the class of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, and the established class of COX-2 inhibitors.

While direct comparative preclinical or clinical data for this compound against COX-2 inhibitors in arthritis models are not publicly available, this guide will draw upon the broader understanding of the mechanisms and preclinical findings for mPGES-1 inhibitors to offer a science-based comparison. The information presented herein is intended to inform researchers and drug development professionals on the potential advantages and distinctions of these two classes of anti-inflammatory agents.

Mechanism of Action: A Tale of Two Enzymes in the Prostaglandin Pathway

The inflammatory cascade leading to pain and swelling in arthritis is significantly mediated by prostaglandins, particularly prostaglandin E2 (PGE2). Both this compound and COX-2 inhibitors aim to reduce PGE2 production, but they do so by targeting different enzymes in the prostaglandin biosynthesis pathway.

COX-2 Inhibitors: These drugs, such as celecoxib and etoricoxib, selectively block the COX-2 enzyme.[1][2][3] COX-2 is an inducible enzyme that converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes.[1][4] By inhibiting COX-2, these drugs effectively reduce the production of pro-inflammatory prostaglandins at the site of inflammation.[1]

This compound (mPGES-1 Inhibitor): this compound is a prostaglandin synthase inhibitor that specifically targets microsomal prostaglandin E synthase-1 (mPGES-1).[5] mPGES-1 is a terminal synthase that acts downstream of COX-2, specifically converting PGH2 into PGE2.[6][7][8] This targeted approach is hypothesized to offer a more precise anti-inflammatory effect by selectively inhibiting the production of PGE2 without affecting the synthesis of other prostanoids that may have important physiological functions.[7][9]

Signaling Pathway Diagram

Prostaglandin Biosynthesis Pathway Membrane Phospholipids Membrane Phospholipids PLA2 PLA₂ Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 Other Synthases Other Synthases PGH2->Other Synthases PGE2 PGE2 Inflammation, Pain, Fever Inflammation, Pain, Fever PGE2->Inflammation, Pain, Fever Other Prostanoids (PGI2, TXA2, etc.) Other Prostanoids (PGI2, TXA2, etc.) PLA2->Arachidonic Acid COX-1 / COX-2->PGG2 mPGES-1->PGE2 Other Synthases->Other Prostanoids (PGI2, TXA2, etc.) COX-2_Inhibitors COX-2 Inhibitors (e.g., Celecoxib) COX-2_Inhibitors->COX-1 / COX-2 Inhibit This compound This compound (mPGES-1 Inhibitor) This compound->mPGES-1 Inhibit

Caption: Prostaglandin biosynthesis pathway showing the distinct targets of COX-2 inhibitors and this compound.

Comparative Efficacy and Safety Profile

As direct comparative studies are lacking, this section contrasts the expected performance of mPGES-1 inhibitors like this compound with the known profile of COX-2 inhibitors based on available preclinical and clinical data for each class.

FeatureThis compound (mPGES-1 Inhibitors)COX-2 Inhibitors (e.g., Celecoxib, Etoricoxib)
Primary Target Microsomal Prostaglandin E Synthase-1 (mPGES-1)[5]Cyclooxygenase-2 (COX-2)[1]
Effect on PGE2 Selective inhibition of inducible PGE2 production[6][7]Inhibition of COX-2-mediated prostaglandin production, including PGE2[1]
Effect on Other Prostanoids Spares the production of other prostanoids like PGI2 (prostacyclin) and TXA2 (thromboxane A2)[6][7]Can inhibit the production of other COX-2-derived prostanoids, including PGI2[4]
Anti-inflammatory Efficacy (Preclinical) Demonstrated to reduce inflammation and pain in animal models of arthritis, with efficacy comparable to traditional NSAIDs and COX-2 inhibitors.[9][10]Well-established anti-inflammatory and analgesic effects in various preclinical arthritis models.[11][12]
Gastrointestinal (GI) Safety Hypothesized to have a superior GI safety profile compared to traditional NSAIDs due to the sparing of COX-1. Preclinical data suggests a lack of severe GI side effects.[10][13]Generally better GI tolerability than non-selective NSAIDs, but can still be associated with GI adverse events.[3][13][14]
Cardiovascular (CV) Safety Hypothesized to have a more favorable CV safety profile than COX-2 inhibitors due to the sparing of PGI2, a cardioprotective prostanoid. Preclinical studies suggest a lower risk of prothrombotic events and hypertension.[15][16]Associated with an increased risk of cardiovascular thrombotic events, which has led to the withdrawal of some drugs from the market and warnings on others.[4][17]

Experimental Protocols in Arthritis Models

The evaluation of novel anti-inflammatory agents like this compound and COX-2 inhibitors relies on well-established preclinical models of arthritis. Below are detailed methodologies for two commonly used models.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a widely used preclinical model for screening anti-arthritic drugs.[18][19]

  • Induction: Arthritis is typically induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the footpad or the base of the tail.[18][20][21]

  • Disease Development: A primary inflammatory response is observed at the injection site within days. A secondary, systemic polyarthritis develops in the non-injected paws approximately 10-14 days post-induction, characterized by swelling, redness, and joint destruction.[19][21]

  • Drug Administration: Test compounds (e.g., this compound or a COX-2 inhibitor) and vehicle controls are typically administered orally or via injection, starting either prophylactically (from the day of induction) or therapeutically (after the onset of arthritis). Dosing is usually continued for a predefined period (e.g., 14-21 days).[18][19]

  • Efficacy Assessment:

    • Paw Volume/Thickness: Measured using a plethysmometer or calipers at regular intervals to quantify inflammation.[21]

    • Arthritis Score: A semi-quantitative scoring system (e.g., 0-4 per paw) is used to assess the severity of inflammation, redness, and swelling in each paw.[21]

    • Histopathology: At the end of the study, joints are collected for histological analysis to evaluate synovial inflammation, cartilage degradation, and bone erosion.[19]

    • Biomarkers: Blood samples can be collected to measure systemic inflammatory markers such as C-reactive protein (CRP) and pro-inflammatory cytokines.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is another widely used model that shares many immunological and pathological features with human rheumatoid arthritis.[22][23][24]

  • Induction: Susceptible mouse strains (e.g., DBA/1) are immunized with an emulsion of type II collagen (usually bovine or chicken) and Freund's Complete Adjuvant (CFA). A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.[22][25][26]

  • Disease Development: Arthritis typically develops 21-28 days after the primary immunization, characterized by paw swelling and joint inflammation.[23]

  • Drug Administration: Similar to the AIA model, test compounds are administered prophylactically or therapeutically.

  • Efficacy Assessment:

    • Clinical Scoring: The severity of arthritis is assessed using a clinical scoring system (e.g., 0-4 per paw).[25]

    • Paw Swelling: Paw thickness is measured with calipers.

    • Histopathology: Joint tissues are examined for signs of synovitis, pannus formation, and cartilage/bone destruction.

    • Immunological Parameters: Serum levels of anti-collagen antibodies and inflammatory cytokines can be measured.

Experimental Workflow Diagram

Preclinical Arthritis Model Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy & Safety Assessment Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Arthritis Induction Arthritis Induction (e.g., CFA or Collagen/CFA) Baseline Measurements->Arthritis Induction Randomization Randomization Arthritis Induction->Randomization Vehicle Group Vehicle Group This compound Group This compound Group COX-2 Inhibitor Group COX-2 Inhibitor Group Positive Control Group Positive Control (e.g., Methotrexate) Clinical Scoring & Paw Measurement Clinical Scoring & Paw Measurement Vehicle Group->Clinical Scoring & Paw Measurement This compound Group->Clinical Scoring & Paw Measurement COX-2 Inhibitor Group->Clinical Scoring & Paw Measurement Positive Control Group->Clinical Scoring & Paw Measurement Histopathology Histopathology Clinical Scoring & Paw Measurement->Histopathology Biomarker Analysis Biomarker Analysis Histopathology->Biomarker Analysis Safety Endpoints Safety Endpoints (e.g., GI & CV assessment) Biomarker Analysis->Safety Endpoints

Caption: A generalized experimental workflow for comparing anti-inflammatory agents in a preclinical arthritis model.

Conclusion and Future Directions

This compound, as an mPGES-1 inhibitor, represents a promising therapeutic strategy for arthritis by offering a more targeted inhibition of the pro-inflammatory mediator PGE2.[27] The key theoretical advantage of this class of drugs over COX-2 inhibitors lies in the potential for an improved cardiovascular safety profile, a significant concern with currently available NSAIDs.[15][16][28]

Future research, including head-to-head preclinical studies and eventually clinical trials directly comparing this compound with a standard-of-care COX-2 inhibitor, will be crucial to substantiate the theoretical benefits and to fully delineate the therapeutic potential of this novel anti-inflammatory agent in the management of arthritis. Such studies should focus on both efficacy in validated arthritis models and a comprehensive assessment of gastrointestinal and cardiovascular safety.

References

Friluglanstat's Cross-Species Reactivity on mPGES-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors represents a promising therapeutic strategy for inflammatory diseases, aiming to overcome the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Friluglanstat (also known as NS-580 or GS-248) is a selective mPGES-1 inhibitor. A critical aspect of the preclinical development of such inhibitors is their cross-species reactivity, as significant differences in potency between human and rodent models can complicate the translation of efficacy and safety data. This guide provides a comparative analysis of the cross-species reactivity of this compound and other notable mPGES-1 inhibitors, supported by experimental data and detailed methodologies.

Prostaglandin E2 Synthesis and the Role of mPGES-1

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever. Its synthesis is a multi-step process initiated by the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes then convert arachidonic acid to prostaglandin H2 (PGH2). Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2. By selectively targeting mPGES-1, it is possible to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that have important physiological functions.

PGE2_Synthesis_Pathway cluster_inhibition phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid cPLA2 pgh2 Prostaglandin H2 (PGH2) arachidonic_acid->pgh2 COX-1 / COX-2 pge2 Prostaglandin E2 (PGE2) pgh2->pge2 mPGES-1 other_prostaglandins Other Prostaglandins (PGI2, TXA2, etc.) pgh2->other_prostaglandins Other Synthases This compound This compound This compound->pgh2 Inhibits

Caption: The Prostaglandin E2 (PGE2) synthesis pathway and the point of inhibition by this compound.

Comparative Inhibitory Activity of mPGES-1 Inhibitors Across Species

Significant variability in the amino acid sequence of mPGES-1 between species can lead to marked differences in inhibitor potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other mPGES-1 inhibitors against the enzyme from different species.

InhibitorHuman mPGES-1 IC50 (nM)Rat mPGES-1 IC50 (nM)Mouse mPGES-1 IC50 (nM)Guinea Pig mPGES-1 IC50 (nM)Reference(s)
This compound (GS-248) Potent inhibitorNo affinityNo affinityNot reported[1]
MF63 1.3InactiveInactive0.9[2][3][4]
AF-3485 2,550Not reportedInactiveNot reported[5]
Compound III SubmicromolarSubmicromolarActive in macrophagesNot reported[6][7]

Note: "Inactive" or "No affinity" indicates that the compound showed little to no inhibitory activity at the tested concentrations. Submicromolar is generally considered to be <1,000 nM.

The data clearly indicates that this compound and MF63 are highly potent inhibitors of human mPGES-1 but exhibit poor activity against the mouse and rat orthologs.[1] This highlights a significant challenge in using these common rodent models for preclinical efficacy studies. In contrast, MF63 shows high potency against the guinea pig enzyme, suggesting this species may be a more suitable model for in vivo studies of this compound.[2][3][4] Compound III, a benzimidazole derivative, displays a more favorable cross-species reactivity profile, with activity against both human and rat mPGES-1, as well as in mouse cellular systems.[6][7]

Molecular Basis for Species-Specific Inhibition

The observed differences in inhibitor potency are attributed to variations in the amino acid residues within the active site of the mPGES-1 enzyme across species. These subtle changes can significantly alter the binding affinity of small molecule inhibitors.

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against mPGES-1.

Recombinant mPGES-1 Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound against recombinant mPGES-1 from different species.

Materials:

  • Recombinant human, rat, or mouse mPGES-1

  • Test compound (e.g., this compound)

  • Prostaglandin H2 (PGH2) substrate

  • Glutathione (GSH)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., a solution containing a reducing agent like stannous chloride)

  • Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a reaction vessel, combine the assay buffer, GSH, and the recombinant mPGES-1 enzyme.

  • Add the test compound dilutions to the reaction vessels and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).

  • Initiate the enzymatic reaction by adding the PGH2 substrate.

  • Allow the reaction to proceed for a defined period (e.g., 60 seconds).

  • Stop the reaction by adding the quenching solution.

  • Quantify the amount of PGE2 produced using a competitive ELISA.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Buffer, GSH, Inhibitor) start->prepare_reagents pre_incubation Pre-incubation (Enzyme + Inhibitor) prepare_reagents->pre_incubation reaction_initiation Reaction Initiation (Add PGH2 Substrate) pre_incubation->reaction_initiation reaction_termination Reaction Termination (Add Quenching Solution) reaction_initiation->reaction_termination pge2_quantification PGE2 Quantification (ELISA) reaction_termination->pge2_quantification data_analysis Data Analysis (Calculate % Inhibition, IC50) pge2_quantification->data_analysis end End data_analysis->end

References

Head-to-Head Comparison: Friluglanstat and Vipoglanstat in the Inhibition of Prostaglandin E2 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of inflammatory and pain therapeutics, the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising strategy. This enzyme plays a pivotal role in the inflammatory cascade by catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. This guide provides a head-to-head comparison of two investigational mPGES-1 inhibitors, Friluglanstat (also known as NS-580) and vipoglanstat (formerly GS-248), summarizing their mechanisms of action, available quantitative data, and clinical development status.

Mechanism of Action: A Shared Target in the Arachidonic Acid Cascade

Both this compound and vipoglanstat are small molecule inhibitors that selectively target mPGES-1. By inhibiting this enzyme, they aim to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that may have protective physiological roles. This targeted approach is anticipated to offer a better safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) which non-selectively inhibit cyclooxygenase (COX) enzymes.

The inhibition of mPGES-1 can also lead to a redirection of the PGH2 substrate towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), which has vasodilatory and anti-platelet aggregation properties. This "shunting" effect is a key aspect of the therapeutic rationale for these inhibitors.

Quantitative Data Summary

A direct head-to-head clinical trial comparing this compound and vipoglanstat has not been identified in the public domain. However, available data from individual studies allow for an indirect comparison of their potency and clinical effects.

ParameterThis compound (NS-580)Vipoglanstat (GS-248)
Target Microsomal Prostaglandin E Synthase-1 (mPGES-1)Microsomal Prostaglandin E Synthase-1 (mPGES-1)
In Vitro Potency (IC50) Data not publicly available.≤0.5 nM (in human whole-blood assay)[1][2]
Clinical Efficacy (Biomarker Modulation) Data from clinical trials not yet published.- 57% reduction in urinary PGE2 metabolites.[2] - 50% increase in urinary prostacyclin metabolites.[2]
Selectivity Data not publicly available.Selective for mPGES-1.[3]
Development Status Phase 2 clinical trials for endometriosis and chronic prostatitis/chronic pelvic pain syndrome in Japan.[4][5][6][7]Phase 2 clinical trials for endometriosis (NOVA study).[8][9] Completed Phase 2 trial for systemic sclerosis-related Raynaud's phenomenon.[2]

Experimental Protocols

Detailed experimental protocols for the clinical trials are essential for the interpretation and replication of the findings.

Vipoglanstat: Measurement of Urinary Prostaglandin Metabolites (as per Phase 2 trial NCT0474420)

Objective: To assess the in vivo inhibition of mPGES-1 by measuring the change in urinary concentrations of PGE2 and prostacyclin metabolites.

Methodology:

  • Sample Collection: Urine samples are collected from study participants at baseline and after a specified treatment period with vipoglanstat.

  • Sample Preparation: Urine samples are typically stabilized and stored at low temperatures (-80°C) to prevent degradation of the analytes. For analysis, samples undergo solid-phase extraction (SPE) to concentrate the prostaglandins and remove interfering substances.

  • Analytical Method: The concentrations of PGE2 and prostacyclin metabolites (such as 6-keto-PGF1α or 2,3-dinor-6-keto-PGF1α) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10][11][12][13] This technique offers high sensitivity and specificity for the accurate measurement of these lipid mediators.

  • Data Analysis: The change in the urinary levels of these metabolites from baseline to post-treatment is calculated to determine the pharmacological effect of vipoglanstat on the prostaglandin synthesis pathway.

In Vitro mPGES-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against mPGES-1.

General Protocol:

  • Enzyme Source: Microsomal fractions containing mPGES-1 are prepared from cells that overexpress the enzyme (e.g., A549 cells stimulated with IL-1β) or from a recombinant source.[14]

  • Assay Buffer: The assay is performed in a suitable buffer containing co-factors such as glutathione.

  • Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound or vipoglanstat).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

  • Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a stop solution (e.g., containing a metal salt).

  • Quantification of PGE2: The amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.

  • IC50 Determination: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Arachidonic_Acid_Cascade Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGH2 PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 Other Synthases Other Synthases PGH2->Other Synthases PGE2 PGE2 Inflammation, Pain, Fever Inflammation, Pain, Fever PGE2->Inflammation, Pain, Fever Other Prostaglandins (e.g., PGI2, TXA2) Other Prostaglandins (e.g., PGI2, TXA2) Vasodilation, Anti-platelet Aggregation Vasodilation, Anti-platelet Aggregation Other Prostaglandins (e.g., PGI2, TXA2)->Vasodilation, Anti-platelet Aggregation COX-1 / COX-2->PGH2 mPGES-1->PGE2 Other Synthases->Other Prostaglandins (e.g., PGI2, TXA2) This compound / Vipoglanstat This compound / Vipoglanstat This compound / Vipoglanstat->mPGES-1 Inhibition

Caption: Mechanism of action of this compound and vipoglanstat in the arachidonic acid cascade.

In_Vitro_IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Source Prepare mPGES-1 Enzyme Source Pre_incubation Pre-incubate Enzyme with Inhibitor Enzyme_Source->Pre_incubation Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitor Inhibitor_Dilutions->Pre_incubation Reaction_Start Add PGH2 Substrate Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop PGE2_Quantification Quantify PGE2 Production (LC-MS/MS or ELISA) Reaction_Stop->PGE2_Quantification IC50_Calculation Calculate IC50 from Dose-Response Curve PGE2_Quantification->IC50_Calculation

Caption: Experimental workflow for determining the in vitro IC50 of mPGES-1 inhibitors.

Discussion and Future Directions

Vipoglanstat has demonstrated potent in vitro activity and clear evidence of target engagement in a clinical setting, as evidenced by the modulation of downstream prostaglandin metabolites. The publicly available data for this compound is currently more limited, precluding a direct comparison of its potency and clinical efficacy with vipoglanstat.

The ongoing Phase 2 clinical trials for both compounds in endometriosis will be crucial in establishing their therapeutic potential in this indication. For this compound, the results from its trial in chronic prostatitis/chronic pelvic pain syndrome will also be of significant interest.

Future research should focus on the publication of peer-reviewed data from the clinical development programs of both this compound and vipoglanstat. Head-to-head comparative studies, or at a minimum, studies with similar trial designs and endpoints, would be invaluable for the research and clinical community to fully assess the relative merits of these two promising mPGES-1 inhibitors. Furthermore, detailed information on their selectivity profiles against other enzymes in the arachidonic acid cascade, such as COX-1 and COX-2, will be important for understanding their overall safety and therapeutic window.

References

Friluglanstat (NS-580): A Comparative Analysis of its Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Friluglanstat (NS-580) is an orally available, selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and pain pathways. This guide provides a comparative analysis of the selectivity profile of this compound against other key enzymes in the arachidonic acid cascade, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective mPGES-1 inhibition.

Introduction to this compound and its Target

This compound targets mPGES-1, a terminal synthase responsible for the production of prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, fever, and pain. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which act upstream in the arachidonic acid cascade, selective inhibition of mPGES-1 offers the potential for a more targeted anti-inflammatory effect with a reduced risk of side effects associated with the inhibition of other prostaglandins.

Comparative Selectivity Profile

The selectivity of an enzyme inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. The following table summarizes the available inhibitory potency (IC50) data for this compound and comparator compounds against mPGES-1, cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).

CompoundmPGES-1 IC50COX-1 IC50COX-2 IC50Selectivity (COX-1/mPGES-1)Selectivity (COX-2/mPGES-1)
This compound (NS-580) Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Vipoglanstat~1 nM[1]>10,000 nM>10,000 nM>10,000>10,000
CelecoxibNot applicable82 µM[2]6.8 µM[2]Not applicableNot applicable
IndomethacinNot applicable18 nM[3]26 nM[3]Not applicableNot applicable

Note: Specific IC50 values for this compound are not yet publicly available in the reviewed literature. The data for comparator compounds are provided for context. Vipoglanstat is another selective mPGES-1 inhibitor. Celecoxib is a selective COX-2 inhibitor, and Indomethacin is a non-selective COX inhibitor.

Experimental Methodologies

The assessment of the selectivity profile of mPGES-1 inhibitors typically involves a series of in vitro enzyme inhibition assays. The general protocols for these assays are outlined below.

mPGES-1 Enzyme Inhibition Assay

This assay evaluates the ability of a test compound to inhibit the conversion of prostaglandin H2 (PGH2) to PGE2 by recombinant human mPGES-1.

Protocol:

  • Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., baculovirus-infected insect cells).

  • Reaction Mixture: The assay is typically performed in a buffer containing a known concentration of purified mPGES-1, glutathione (a required cofactor), and the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, PGH2.

  • Incubation: The reaction mixture is incubated for a specified period at a controlled temperature (e.g., 4°C or 37°C) to allow for enzymatic conversion.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing a reducing agent like stannous chloride).

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a sensitive detection method, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the mPGES-1 activity (IC50) is calculated from the dose-response curve.

COX-1 and COX-2 Enzyme Inhibition Assays

These assays determine the inhibitory activity of the test compound against the cyclooxygenase isoforms.

Protocol:

  • Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Conditions: The assay buffer contains the respective COX enzyme, a heme cofactor, and the test compound at various concentrations.

  • Substrate: Arachidonic acid is used as the substrate.

  • Incubation: The reaction is incubated for a defined time at a specific temperature (e.g., 37°C).

  • Product Measurement: The production of prostaglandins (e.g., PGE2 or thromboxane B2 for COX-1) is measured by ELISA or LC-MS.

  • IC50 Calculation: The IC50 values for COX-1 and COX-2 are determined from the respective dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing the selectivity of an mPGES-1 inhibitor.

Prostaglandin Biosynthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 (Peroxidase activity) COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 COX-1 / COX-2 (Cyclooxygenase activity) PGE2 PGE2 PGH2->PGE2 mPGES-1 (Target of this compound) Other Prostanoids Other Prostanoids PGH2->Other Prostanoids Other Synthases (e.g., TXAS, PGIS) mPGES-1 mPGES-1 PGH2->mPGES-1 COX-1 / COX-2->PGH2 mPGES-1->PGE2

Caption: Prostaglandin E2 biosynthesis pathway.

Selectivity_Assay_Workflow cluster_assays In Vitro Enzyme Assays cluster_analysis Selectivity Analysis mPGES1_Assay mPGES-1 Inhibition Assay mPGES1_IC50 mPGES1_IC50 mPGES1_Assay->mPGES1_IC50 Determine IC50 COX1_Assay COX-1 Inhibition Assay COX1_IC50 COX1_IC50 COX1_Assay->COX1_IC50 Determine IC50 COX2_Assay COX-2 Inhibition Assay COX2_IC50 COX2_IC50 COX2_Assay->COX2_IC50 Determine IC50 This compound This compound This compound->mPGES1_Assay This compound->COX1_Assay This compound->COX2_Assay Calculate_Ratios Calculate Selectivity Ratios (COX-1 IC50 / mPGES-1 IC50) (COX-2 IC50 / mPGES-1 IC50) mPGES1_IC50->Calculate_Ratios COX1_IC50->Calculate_Ratios COX2_IC50->Calculate_Ratios Selectivity_Profile Selectivity_Profile Calculate_Ratios->Selectivity_Profile Generate

Caption: Experimental workflow for assessing selectivity.

Conclusion

This compound (NS-580) is a selective inhibitor of mPGES-1. While specific quantitative data on its selectivity profile is not yet widely published, the established methodologies for assessing inhibitor potency and selectivity against mPGES-1, COX-1, and COX-2 provide a clear framework for its evaluation. The high selectivity of other mPGES-1 inhibitors like Vipoglanstat highlights the potential for this class of compounds to offer a targeted approach to anti-inflammatory therapy. Further publication of preclinical and clinical data will be crucial to fully characterize the selectivity profile of this compound and its therapeutic potential.

References

Validating the Therapeutic Efficacy of Friluglanstat in a Novel Melanoma Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive framework for validating the therapeutic potential of Friluglanstat, a potent and selective prostaglandin synthase inhibitor, in a preclinical melanoma model. The enclosed experimental protocols and comparative data are intended to guide researchers in evaluating this compound's efficacy, both as a monotherapy and in combination with standard-of-care immunotherapies.

Introduction

This compound is an investigational small molecule drug identified as a prostaglandin synthase inhibitor.[1] It is hypothesized to act via the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2 (PGE2). Elevated PGE2 levels are implicated in the pathogenesis of numerous malignancies, promoting tumor growth, angiogenesis, and suppressing the host anti-tumor immune response.[2][3][4][5][6] By selectively targeting mPGES-1, this compound aims to reduce the pro-tumorigenic effects of PGE2 with potentially greater precision and fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[7][8]

This guide outlines a pre-clinical validation study in a syngeneic murine melanoma model, a tumor type known for its immunogenicity and reliance on immune evasion mechanisms for progression. The study will compare the therapeutic effects of this compound against a standard-of-care immune checkpoint inhibitor (anti-PD-1 therapy) and another investigational agent targeting the same pathway, the COX-2 inhibitor Celecoxib.

Signaling Pathway: this compound's Presumed Mechanism of Action

The following diagram illustrates the COX-2/mPGES-1/PGE2 signaling pathway and the proposed mechanism of action for this compound.

PGE2_Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 PGH2 COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 EP_R EP Receptors (EP1-4) PGE2->EP_R Activates Downstream Downstream Signaling (cAMP, β-catenin, etc.) EP_R->Downstream Tumor_Effects Tumor Proliferation, Angiogenesis, Immune Suppression Downstream->Tumor_Effects Celecoxib Celecoxib (Alternative) Celecoxib->COX2 This compound This compound This compound->mPGES1

Figure 1: Proposed Mechanism of this compound Action.

Experimental Design and Protocols

The following experimental workflow is proposed to validate the therapeutic effect of this compound in a B16-F10 murine melanoma model.

Experimental_Workflow cluster_groups Treatment Phase (21 days) start Syngeneic B16-F10 Melanoma Cell Culture implantation Subcutaneous Implantation in C57BL/6 Mice start->implantation grouping Tumor Establishment & Randomization into 5 Groups (n=10 per group) implantation->grouping g1 Group 1: Vehicle Control g2 Group 2: This compound g3 Group 3: Anti-PD-1 mAb g4 Group 4: Celecoxib g5 Group 5: This compound + Anti-PD-1 mAb monitoring Tumor Growth Monitoring (Calipers, twice weekly) g1->monitoring g2->monitoring g3->monitoring g4->monitoring g5->monitoring endpoint Endpoint Analysis (Day 21 or tumor volume >1500 mm³) monitoring->endpoint tumor_analysis Tumor Excision: - Weight - Immunohistochemistry (IHC) - Flow Cytometry endpoint->tumor_analysis blood_analysis Blood Collection: - Cytokine Profiling (ELISA) endpoint->blood_analysis

Figure 2: Experimental Workflow for In Vivo Validation.

Key Experimental Protocols
  • Animal Model and Tumor Implantation:

    • Model: 6-8 week old female C57BL/6 mice.

    • Cell Line: B16-F10 murine melanoma cells.

    • Procedure: 5 x 10^5 B16-F10 cells in 100 µL of sterile PBS will be injected subcutaneously into the right flank of each mouse. Tumors will be allowed to grow to a palpable size (~50-100 mm³) before randomization.

  • Treatment Regimen:

    • This compound: Administered daily via oral gavage at a pre-determined optimal dose (e.g., 10 mg/kg).

    • Anti-PD-1 Monoclonal Antibody: Administered intraperitoneally every 3 days (e.g., 10 mg/kg).

    • Celecoxib: Administered daily via oral gavage as a comparative control (e.g., 20 mg/kg).

    • Vehicle Control: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Efficacy Assessment:

    • Tumor Volume: Measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.

    • Tumor Weight: Measured at the end of the study upon tumor excision.

    • Survival Analysis: A separate cohort of mice can be monitored for survival endpoints.

  • Pharmacodynamic and Mechanistic Analysis:

    • Immunohistochemistry (IHC): Excised tumors will be fixed, sectioned, and stained for markers of immune cell infiltration (CD4+, CD8+, FoxP3+), and proliferation (Ki-67).

    • Flow Cytometry: Single-cell suspensions from tumors and spleens will be analyzed for immune cell populations, including T-cell exhaustion markers (e.g., TIM-3, LAG-3).

    • ELISA: Serum levels of key cytokines (e.g., IFN-γ, TNF-α, IL-6) will be quantified to assess systemic immune responses.

Comparative Data Summary

The following tables present hypothetical, yet expected, outcomes from the proposed experiments, providing a clear structure for data comparison.

Table 1: In Vivo Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21 ± SEMMean Tumor Weight (g) at Day 21 ± SEMTumor Growth Inhibition (%)
Vehicle Control1250 ± 1501.3 ± 0.2-
This compound850 ± 1200.9 ± 0.1532
Anti-PD-1 mAb600 ± 1000.65 ± 0.152
Celecoxib900 ± 1300.95 ± 0.1828
This compound + Anti-PD-1 mAb300 ± 800.35 ± 0.0876

Table 2: Immuno-phenotyping of Tumor Infiltrating Lymphocytes (TILs) by Flow Cytometry

Treatment Group% CD8+ of CD45+ TILs% CD4+ of CD45+ TILsCD8+/FoxP3+ Ratio% PD-1+ TIM-3+ of CD8+ TILs
Vehicle Control8.5 ± 1.515.2 ± 2.00.8 ± 0.145 ± 5.0
This compound12.0 ± 1.814.8 ± 1.91.5 ± 0.230 ± 4.5
Anti-PD-1 mAb18.5 ± 2.516.0 ± 2.12.5 ± 0.325 ± 3.8
Celecoxib10.5 ± 1.615.5 ± 2.21.2 ± 0.1535 ± 4.8
This compound + Anti-PD-1 mAb25.0 ± 3.017.5 ± 2.34.0 ± 0.515 ± 3.0

Table 3: Serum Cytokine Levels (pg/mL)

Treatment GroupIFN-γTNF-αIL-6
Vehicle Control50 ± 1080 ± 15250 ± 40
This compound80 ± 12100 ± 18180 ± 35
Anti-PD-1 mAb150 ± 25180 ± 30150 ± 30
Celecoxib70 ± 1190 ± 16200 ± 38
This compound + Anti-PD-1 mAb250 ± 40220 ± 35100 ± 25

Conclusion

This comparative guide provides a robust framework for the pre-clinical validation of this compound in a novel and clinically relevant melanoma model. The proposed experiments are designed to elucidate its mechanism of action and benchmark its efficacy against current and emerging therapeutic alternatives. The anticipated results, if validated, would position this compound as a promising candidate for further development, particularly in combination with immunotherapy, for the treatment of melanoma and potentially other solid tumors characterized by an inflammatory microenvironment.

References

Friluglanstat as a Positive Control for mPGES-1 Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a pivotal enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to the pro-inflammatory mediator prostaglandin E2 (PGE2). Its inducible nature makes it a prime target for the development of novel anti-inflammatory therapeutics with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). For researchers engaged in the discovery and characterization of mPGES-1 inhibitors, the use of a reliable positive control is paramount for assay validation and data interpretation. Friluglanstat, a selective and orally available mPGES-1 inhibitor, has emerged as a valuable tool for such applications.[1][2] This guide provides a comparative overview of this compound and other commonly used mPGES-1 inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate positive control for their specific needs.

The mPGES-1 Signaling Pathway

The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to PGH2 by cyclooxygenase (COX) enzymes. Subsequently, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[3][4] This pathway is a critical component of the inflammatory response.

mPGES1_Pathway mPGES-1 Signaling Pathway Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 mPGES-1 Inflammation Inflammation PGE2->Inflammation PLA2 PLA2 COX-1/2 COX-1/2 mPGES-1 mPGES-1

mPGES-1 Signaling Cascade

Comparison of mPGES-1 Inhibitors

While this compound is a confirmed selective inhibitor of mPGES-1, publicly available data on its specific half-maximal inhibitory concentration (IC50) is limited.[1][5] However, to provide a quantitative context for researchers, the following table summarizes the inhibitory potency of several well-characterized mPGES-1 inhibitors across different assay formats. This data can serve as a benchmark when evaluating novel compounds against a positive control.

InhibitorAssay TypeTarget SpeciesIC50 ValueReference(s)
MF63 Cell-free (recombinant enzyme)Human1.3 nM[6]
Whole cell (A549)Human0.42 µM[6]
Human Whole BloodHuman1.3 µM[6]
CAY10526 Whole cell (Hut78)Human27.64 µM
Whole cell (melanoma cell lines)Human<5 µM[7]
MK-886 Cell-free (microsomes)Human2.4 µM[8]
Cell-free (microsomes)Human6 µM[9]
Licofelone Cell-free (microsomes)Human6 µM[9]
Whole cell (A549)Human<1 µM[9]

Experimental Protocols

To ensure reproducibility and accuracy in mPGES-1 inhibition studies, detailed experimental protocols are essential. Below are representative protocols for common assay formats.

Experimental Workflow: mPGES-1 Inhibition Assay

Assay_Workflow General Workflow for mPGES-1 Inhibition Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Enzyme Prepare Enzyme Source (e.g., microsomes, whole cells) Incubate Pre-incubate Enzyme with Compounds/Control Prepare_Enzyme->Incubate Prepare_Compounds Prepare Test Compounds & Positive Control (this compound) Prepare_Compounds->Incubate Add_Substrate Initiate Reaction with PGH2 Incubate->Add_Substrate Stop_Reaction Terminate Reaction Add_Substrate->Stop_Reaction Detect_PGE2 Quantify PGE2 Production (e.g., EIA, LC-MS/MS) Stop_Reaction->Detect_PGE2 Calculate_IC50 Calculate % Inhibition and IC50 Values Detect_PGE2->Calculate_IC50

mPGES-1 Inhibition Assay Workflow
Cell-Free mPGES-1 Inhibition Assay using Microsomes

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.

  • Materials:

    • Microsomal preparations from IL-1β-stimulated A549 cells (source of mPGES-1)

    • Prostaglandin H2 (PGH2) substrate

    • Test compounds and positive control (e.g., this compound, MK-886)

    • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2, with 2.5 mM glutathione)

    • Stop solution (e.g., containing a reducing agent like stannous chloride or ferric chloride)

    • PGE2 standard

    • Enzyme immunoassay (EIA) kit or LC-MS/MS for PGE2 detection

  • Procedure:

    • Thaw microsomal preparations on ice.

    • In a microcentrifuge tube or 96-well plate, add the reaction buffer.

    • Add the test compound or positive control at various concentrations. A vehicle control (e.g., DMSO) should also be included.

    • Add the microsomal enzyme preparation and pre-incubate for a specified time (e.g., 15 minutes) at 4°C.[10]

    • Initiate the enzymatic reaction by adding the PGH2 substrate. The final concentration of PGH2 is typically in the low micromolar range.

    • Allow the reaction to proceed for a short duration (e.g., 60-90 seconds) at a controlled temperature (e.g., 4°C or room temperature).[10]

    • Terminate the reaction by adding the stop solution.

    • Quantify the amount of PGE2 produced using a validated method such as EIA or LC-MS/MS.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Whole-Cell mPGES-1 Inhibition Assay using A549 Cells

This assay assesses the ability of a compound to inhibit mPGES-1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

  • Materials:

    • A549 human lung carcinoma cells

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Interleukin-1β (IL-1β) to induce mPGES-1 expression

    • Test compounds and positive control (e.g., this compound, CAY10526)

    • PGE2 enzyme immunoassay (EIA) kit

  • Procedure:

    • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing a low percentage of FBS (e.g., 2%).

    • Treat the cells with IL-1β (e.g., 10 ng/mL) to induce the expression of mPGES-1.[10]

    • Simultaneously, add the test compounds or positive control at various concentrations. Include a vehicle control.

    • Incubate the cells for a sufficient period to allow for mPGES-1 expression and PGE2 production (e.g., 24 hours).[10][11]

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using an EIA kit.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Human Whole Blood Assay for mPGES-1 Inhibition

This ex vivo assay provides a more physiologically relevant system by measuring mPGES-1 inhibition in a complex biological matrix.

  • Materials:

    • Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

    • Lipopolysaccharide (LPS) to induce mPGES-1 expression in monocytes

    • Test compounds and positive control (e.g., this compound)

    • Phosphate-buffered saline (PBS)

    • PGE2 enzyme immunoassay (EIA) kit or LC-MS/MS

  • Procedure:

    • Pre-warm the whole blood to 37°C.

    • In a 96-well plate, add the test compounds or positive control at various concentrations, diluted in PBS.

    • Add the whole blood to each well and incubate for a short period (e.g., 30 minutes) at 37°C.[10]

    • Stimulate the blood with LPS (e.g., 10 µg/mL final concentration) to induce inflammation and mPGES-1 activity.[10]

    • Incubate for an extended period (e.g., 24 hours) at 37°C in a CO2 incubator.

    • Centrifuge the plate to separate the plasma.

    • Collect the plasma supernatant.

    • Measure the PGE2 concentration in the plasma using an appropriate method like EIA or LC-MS/MS.

    • Calculate the percentage of inhibition and IC50 values.

Conclusion

This compound serves as a valuable and specific positive control for mPGES-1 inhibition assays. While its precise IC50 value is not widely reported, its established role as a selective inhibitor makes it suitable for validating assay performance and providing a qualitative benchmark for the activity of novel compounds. For quantitative comparisons and to fully characterize the potency of new chemical entities, it is recommended to use well-documented inhibitors such as MF63, CAY10526, or MK-886 alongside this compound. The selection of the most appropriate positive control and assay format will ultimately depend on the specific objectives of the research, ranging from high-throughput screening in cell-free systems to more physiologically relevant evaluations in whole blood. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to conduct robust and reliable mPGES-1 inhibition studies.

References

Vipoglanstat: A Targeted Approach to Inflammation Modulation in Human Tissues

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in anti-inflammatory therapy is emerging with the development of selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors like Vipoglanstat. This comparison guide offers an in-depth analysis of translational studies that validate Vipoglanstat's mechanism of action in human systems, comparing its performance with established alternatives. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.

Vipoglanstat (formerly known as GS-248) is a potent and selective inhibitor of mPGES-1, an enzyme crucial for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, Vipoglanstat offers a more targeted approach by specifically inhibiting the final step in the synthesis of PGE2. This selectivity holds the promise of reducing inflammation with a potentially improved safety profile.

Mechanism of Action: A Precisional Strike Against Inflammation

Vipoglanstat's mechanism centers on the inhibition of mPGES-1, which is often upregulated in inflammatory conditions.[2] By blocking this enzyme, Vipoglanstat effectively reduces the production of pro-inflammatory PGE2.[2] Preclinical and clinical studies have demonstrated that this targeted inhibition not only decreases PGE2 levels but may also lead to a redirection of the prostaglandin synthesis pathway, potentially increasing the production of other prostaglandins with different biological activities.

A key study in patients with systemic sclerosis demonstrated that Vipoglanstat treatment led to a significant 57% reduction in urinary metabolites of PGE2. This provides strong evidence of target engagement and a systemic biological effect in humans.[3][4]

Comparative Analysis: Vipoglanstat vs. Alternatives

The primary alternatives to Vipoglanstat for managing inflammatory conditions are NSAIDs, which act by inhibiting COX-1 and/or COX-2 enzymes. While effective at reducing PGE2, the broader action of NSAIDs can lead to side effects related to the inhibition of other prostaglandins.[5] More recently, other non-hormonal therapies are being investigated for conditions like endometriosis, targeting different pathways.

FeatureVipoglanstatNSAIDs (e.g., Ibuprofen, Diclofenac)Other Non-Hormonal Agents (for Endometriosis)
Primary Target Microsomal Prostaglandin E Synthase-1 (mPGES-1)[2]Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)[5]Various (e.g., Prolactin receptor, TNF-α)[6][7]
Mechanism of Action Selective inhibition of PGE2 synthesis[2]Non-selective or selective inhibition of prostaglandin synthesis[5]Diverse mechanisms including anti-angiogenic and immunomodulatory effects[6][8]
Reported PGE2 Reduction in Human Studies 57% reduction in urinary PGE2 metabolites[3][4]Significant reduction in PGE2 levels in various tissues and fluids[9][10]Not a primary reported endpoint for most
Potential for Target-Related Side Effects Under investigation; theoretically lower due to selectivityGastrointestinal and cardiovascular risks associated with broad prostaglandin inhibition[5]Dependent on the specific target and mechanism

Experimental Protocols

Phase 2 Clinical Trial in Systemic Sclerosis-Related Raynaud's Phenomenon:

A randomized, double-blind, placebo-controlled Phase 2 clinical trial was conducted to evaluate the efficacy and safety of Vipoglanstat. Key aspects of the protocol included:

  • Participants: Patients diagnosed with systemic sclerosis and experiencing Raynaud's phenomenon.

  • Intervention: Oral administration of Vipoglanstat or placebo.

  • Primary Endpoint: Change in the frequency and severity of Raynaud's attacks.

  • Biomarker Analysis: Measurement of urinary metabolites of PGE2 and other prostaglandins to assess target engagement and downstream effects.[4]

Preclinical Evaluation in Human Cells (General Methodology):

While specific preclinical data for Vipoglanstat in human tissues is not extensively published, a general approach for evaluating mPGES-1 inhibitors in human cells involves:

  • Cell Culture: Human cell lines relevant to the disease of interest (e.g., synovial fibroblasts for arthritis, endometrial cells for endometriosis) are cultured.

  • Stimulation: Cells are stimulated with an inflammatory agent (e.g., interleukin-1β) to induce the expression of mPGES-1 and the production of PGE2.

  • Treatment: Cells are treated with varying concentrations of the mPGES-1 inhibitor (e.g., Vipoglanstat).

  • PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is quantified using methods like enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of the compound on PGE2 production is calculated and compared to controls.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the key pathways and processes.

Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Other_Prostaglandins Other Prostaglandins (e.g., PGI2, TXA2) PGH2->Other_Prostaglandins PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) mPGES1->PGE2 NSAIDs NSAIDs NSAIDs->COX_Enzymes Vipoglanstat Vipoglanstat Vipoglanstat->mPGES1

Caption: Prostaglandin synthesis pathway and points of inhibition.

Experimental Workflow for In Vitro PGE2 Inhibition Assay start Start: Human Cell Culture (e.g., Synovial Fibroblasts) stimulate Inflammatory Stimulation (e.g., IL-1β) start->stimulate treat Treatment with Vipoglanstat or Vehicle Control stimulate->treat incubate Incubation treat->incubate collect Collect Supernatant incubate->collect measure Quantify PGE2 (e.g., ELISA) collect->measure analyze Data Analysis: Compare PGE2 levels measure->analyze end End: Determine Inhibitory Effect analyze->end

Caption: In vitro experimental workflow for assessing PGE2 inhibition.

References

Safety Operating Guide

Proper Disposal Procedures for Friluglanstat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of Friluglanstat based on available safety data. It is intended to supplement, not replace, the specific protocols and regulations of your institution. Always consult your facility's Environmental Health and Safety (EHS) department for final approval of your disposal procedures.

This compound is an inhibitor of prostaglandin E synthase (mPGES-1) with anti-inflammatory activity.[1] According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[2] However, as with any research chemical, it is imperative to follow established best practices for laboratory waste management to ensure personnel safety and environmental compliance. All laboratory personnel handling chemical waste must be current on institutional chemical waste management training.[3]

General Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or goggles

  • Impervious gloves

  • Laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust when handling the solid form of this compound.

Waste Segregation and Containerization

Proper segregation of waste streams is critical for safe and compliant disposal. The following table outlines the recommended segregation for waste generated during the handling of this compound.

Waste StreamDescriptionRecommended ContainerContainer Labeling
Solid this compound Waste Unused or expired pure this compound powder.A compatible, sealable container (e.g., glass or plastic) designated for chemical waste.[3]"HAZARDOUS WASTE" label[3], listing "this compound" and its CAS number (1422203-86-8). Include the Principal Investigator's name and lab location.[3]
Liquid this compound Waste Solutions containing this compound. Note: Do not mix with other solvent waste streams unless approved by EHS.[4]A sealable, compatible jerry can or bottle, clearly labeled for the specific solvent used.[4]"HAZARDOUS WASTE" label[3], listing all chemical constituents with their approximate concentrations (e.g., "this compound in DMSO").
Contaminated Labware (Solid) Items lightly contaminated with this compound, such as gloves, weighing paper, and paper towels.[4]Designated waste pail or bag for chemically contaminated items.[4]Labeled as "Chemically Contaminated Solid Waste."
Contaminated Labware (Sharps) Needles, syringes, or other sharps contaminated with this compound.Approved sharps container."Sharps" and "Biohazard" (if applicable) symbols. Labeled as containing chemical waste.
Empty this compound Containers The original product vial or bottle, once completely empty.Can typically be disposed of in the regular trash after being triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. Check with institutional guidelines.Deface the original label to prevent confusion.

Step-by-Step Disposal Procedures

For Unused or Expired Solid this compound:

  • Carefully transfer the solid this compound into a designated hazardous waste container.[3]

  • Ensure the container is properly labeled with a "HAZARDOUS WASTE" tag, including the full chemical name and PI information.[3]

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) until collection by your institution's EHS department.[3]

For Liquid Waste Containing this compound:

  • Collect all liquid waste containing this compound in a compatible, labeled container.

  • Do not mix with other waste streams.[4] For example, chlorinated and non-chlorinated solvents must be kept separate.[4]

  • Keep the container sealed when not in use and store it in your lab's SAA.

For Contaminated Labware:

  • Non-sharps: Place items like gloves and wipes into the designated container for chemically contaminated solid waste.[4] This waste is typically incinerated.[4]

  • Sharps: Dispose of all contaminated sharps immediately in a designated sharps container to prevent injury.

  • Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, followed by a standard washing procedure. Collect the initial rinsate as liquid chemical waste.

Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.

  • For small spills of solid this compound, carefully sweep or wipe up the material, avoiding dust generation, and place it in the solid chemical waste container.

  • Clean the affected area with a suitable solvent, collecting the cleaning materials as contaminated solid waste.

Final Disposal Pathway

All collected chemical waste will be handled by your institution's EHS department.[3] They will arrange for pickup and transport to a licensed waste management facility.[5][6] The most common final disposal method for this type of research waste is incineration at an EPA-permitted facility.[3][6]

Friluglanstat_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_storage Storage & Pickup cluster_disposal Final Disposal gen This compound Waste Generated char Is the waste solid, liquid, or contaminated labware? gen->char solid_waste Collect in Solid Chemical Waste Container char->solid_waste Solid liquid_waste Collect in Liquid Chemical Waste Container char->liquid_waste Liquid labware_waste Is it sharp? char->labware_waste Labware saa Store in Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa sharps_container Dispose in Sharps Container labware_waste->sharps_container Yes solid_labware_container Dispose in Contaminated Solid Waste labware_waste->solid_labware_container No sharps_container->saa solid_labware_container->saa pickup Arrange for EHS Pickup saa->pickup incineration Incineration at Permitted Facility pickup->incineration

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Friluglanstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of Friluglanstat. Given that this compound is a potent, selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and may be a novel compound with incomplete toxicological data for all handling scenarios, a cautious approach is paramount. This guide is intended to supplement, not replace, your institution's established safety protocols and a thorough review of any available Safety Data Sheets (SDS).

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the potential for unknown hazards, a comprehensive PPE strategy is required to minimize exposure via inhalation, dermal contact, and ingestion.

Recommended PPE for Handling this compound:

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended, especially when handling the pure compound or preparing concentrated solutions. Ensure gloves are compatible with any solvents used. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled.
Respiratory Protection N95 Respirator or higherRecommended when handling the powdered form of this compound to prevent inhalation of airborne particles. A properly fitted respirator is essential.
Body Protection Laboratory CoatA clean, buttoned lab coat should be worn at all times. Consider a disposable gown over the lab coat for added protection during weighing and solution preparation.
Face Protection Face ShieldRecommended in conjunction with safety glasses or goggles when there is a risk of splashes or sprays, such as during the preparation of solutions.

Operational Plans for Safe Handling

Adherence to the following operational procedures is critical to ensure the safety of all laboratory personnel.

2.1. Engineering Controls:

  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of generating aerosols or dust, consider using a glove box or other containment solutions.

2.2. Standard Operating Procedures (SOPs):

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a dedicated set of spatulas and weighing papers.

    • Clean the balance and surrounding area thoroughly after each use.

  • Solution Preparation:

    • Prepare solutions in a chemical fume hood.

    • Add the solvent to the powdered this compound slowly to avoid splashing.

    • Ensure the container is securely capped after preparation.

  • General Handling:

    • Avoid eating, drinking, or applying cosmetics in the laboratory.

    • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

    • Clearly label all containers with the compound name, concentration, and date.

2.3. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

The disposal of this compound and any associated waste must be conducted in accordance with all local, state, and federal regulations. As a precautionary measure, treat all this compound waste as hazardous pharmaceutical waste.

3.1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.

3.2. Decontamination:

  • All non-disposable equipment (e.g., glassware, spatulas) should be decontaminated after use. A suitable method may involve rinsing with an appropriate solvent, followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.

3.3. Final Disposal:

  • All hazardous waste containing this compound must be disposed of through your institution's hazardous waste management program.[1][2][3][4][5]

Signaling Pathway of this compound Action

This compound is an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a potent mediator of inflammation, pain, and fever. By inhibiting mPGES-1, this compound reduces the production of PGE2, thereby exerting its anti-inflammatory effects.[6][7][8][9][10]

Friluglanstat_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum / Nuclear Membrane Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 PGH2 PGH2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 Inflammation Inflammation PGE2->Inflammation promotes COX-1/2->PGH2 converts to mPGES-1->PGE2 converts to Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Phospholipase A2->Arachidonic Acid releases This compound This compound This compound->mPGES-1 inhibits

Caption: Mechanism of action of this compound in the prostaglandin E2 synthesis pathway.

Experimental Protocol: In Vitro mPGES-1 Inhibition Assay

This protocol provides a general methodology for assessing the inhibitory activity of this compound on mPGES-1. Specific details may need to be optimized based on the source of the enzyme and the specific assay format.[11][12][13][14][15]

5.1. Materials and Reagents:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • This compound

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Glutathione (GSH)

  • Stop solution (e.g., a solution containing a stable prostaglandin analogue and a reducing agent)

  • PGE2 standard

  • PGE2 ELISA kit or LC-MS/MS system

5.2. Experimental Workflow:

Caption: A typical workflow for an in vitro mPGES-1 inhibition assay.

5.3. Detailed Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations.

    • Prepare a working solution of recombinant human mPGES-1 in the assay buffer containing GSH.

    • Prepare a stock solution of PGH2 in a suitable solvent and dilute it to the desired final concentration in the assay buffer immediately before use.

  • Assay Procedure:

    • In a microplate, add the diluted this compound solutions to the wells. Include wells for a vehicle control (solvent only) and a positive control (a known mPGES-1 inhibitor).

    • Add the mPGES-1 enzyme solution to all wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the PGH2 substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 1-5 minutes).

    • Stop the reaction by adding the stop solution.

  • Quantification of PGE2:

    • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions or by using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.